Product packaging for SR0987(Cat. No.:)

SR0987

Katalognummer: B1681098
Molekulargewicht: 397.70 g/mol
InChI-Schlüssel: IZVBONMVWLTLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

SR 0987 is an agonist of the T cell-specific isoform of RORγ (RORγt, retinoic acid receptor-related orphan receptor-γt), inducing reporter gene expression with an EC50 value of ~800 nM. Stimulation of mouse EL4 T lymphocytes with SR 0987, following activation with PMA and ionomycin, increases expression of the RORγt target IL-17, while expression of the programmed cell death protein PD-1 is decreased and granzyme B is unchanged. Decreased cell surface PD-1 protein, assessed by flow cytometry, is observed in a variety of T cells treated with SR 0987.1>SR-0987 is a T cell-specific RORγ (RORγt) agonist. SR-0987 induces IL-17 expression and decreases PD-1 expression in T cells in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClF6NO2 B1681098 SR0987

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVBONMVWLTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR0987: A Technical Guide to its Mechanism of Action as a RORγt Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a synthetic small molecule that has been identified as a potent agonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1] These T cell subsets are key players in inflammatory responses and have demonstrated anti-tumor efficacy.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain of RORγt, thereby enhancing its transcriptional activity. This agonism of RORγt leads to a dual immunomodulatory effect: the potentiation of pro-inflammatory T cell responses and the simultaneous suppression of immune checkpoint mechanisms.[1][2]

The primary downstream effects of this compound-mediated RORγt activation are:

  • Increased IL-17 Production: Activation of RORγt by this compound drives the expression of its target genes, most notably Interleukin-17 (IL-17).[1] IL-17 is the signature cytokine of Th17 and Tc17 cells and is associated with enhanced anti-tumor immunity.[1]

  • Decreased PD-1 Expression: Surprisingly, and in contrast to endogenous RORγt agonists, this compound treatment leads to a significant reduction in the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1) on the surface of T cells.[1][2] This reduction in PD-1 blunts tumor-associated adaptive immune resistance, further augmenting the anti-tumor immune response.[1][2]

This dual mechanism of action positions this compound and other synthetic RORγt agonists as promising candidates for cancer immunotherapy, potentially as monotherapies or in combination with existing immune checkpoint inhibitors.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueAssay TypeCell Line/SystemReference
EC50 ~800 nMRORγt Agonist Activity (Reporter Gene Assay)HEK293T cells[1]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

SR0987_Mechanism_of_Action This compound Signaling Pathway cluster_cell T Cell cluster_nucleus Nucleus This compound This compound RORgt RORγt This compound->RORgt binds & activates Coactivators Co-activators (e.g., SRC1) RORgt->Coactivators recruits PD1_gene PD-1 Gene (PDCD1) RORgt->PD1_gene represses transcription (mechanism unclear) IL17_gene IL-17 Gene Coactivators->IL17_gene activates transcription IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA PD1_mRNA PD-1 mRNA PD1_gene->PD1_mRNA IL17_protein IL-17 Protein IL17_mRNA->IL17_protein translation PD1_protein PD-1 Receptor PD1_mRNA->PD1_protein translation Increased Anti-tumor\nImmunity Increased Anti-tumor Immunity IL17_protein->Increased Anti-tumor\nImmunity Decreased T Cell\nExhaustion Decreased T Cell Exhaustion PD1_protein->Decreased T Cell\nExhaustion

Caption: this compound binds to and activates RORγt, leading to increased IL-17 and decreased PD-1 expression.

Reporter_Assay_Workflow RORγt Reporter Gene Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Transfect 1. Co-transfect HEK293T cells with RORγt expression vector and Luciferase reporter vector Treat 2. Treat cells with varying concentrations of this compound Transfect->Treat Incubate 3. Incubate for 24-48 hours Treat->Incubate Lyse 4. Lyse cells and add luciferase substrate Incubate->Lyse Measure 5. Measure luminescence Lyse->Measure EC50 6. Calculate EC50 value Measure->EC50 PD1_Flow_Cytometry_Workflow PD-1 Cell Surface Expression Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_detection Detection & Analysis Culture 1. Culture T cells (e.g., EL4, Jurkat) and treat with this compound Harvest 2. Harvest and wash cells Culture->Harvest Block 3. Block Fc receptors Harvest->Block Stain 4. Stain with fluorescently labeled anti-PD-1 antibody Block->Stain Wash 5. Wash to remove unbound antibody Stain->Wash Acquire 6. Acquire data on a flow cytometer Wash->Acquire Analyze 7. Analyze PD-1 expression levels Acquire->Analyze

References

what is SR0987 compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the RORγt Agonist SR0987

Executive Summary

This compound is a synthetic, small-molecule agonist of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1] Characterized as an analog of the compound SR1078, this compound demonstrates a dual mechanism of action: it enhances the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17) while simultaneously repressing the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1).[2][3] This activity profile suggests its potential as an immunomodulatory agent for cancer immunotherapy, aiming to boost anti-tumor T cell responses.[2][4] Preclinical in vitro studies have established its efficacy in both murine and human T cell lines, with a reported EC50 of approximately 800 nM for RORγt transactivation.[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental protocols related to this compound.

Introduction: RORγt as a Therapeutic Target

The nuclear receptor RORγt is a critical regulator of the immune system, primarily known for driving the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells, respectively.[1] These cell lineages are characterized by their production of IL-17 and other inflammatory cytokines, which play a role in adaptive immunity and inflammation.[1] The modulation of RORγt activity is a significant area of research for autoimmune diseases and oncology. While inverse agonists are sought for inflammatory conditions, RORγt agonists are being investigated to enhance anti-tumor immunity.[5][6] By activating RORγt, synthetic agonists can potentially amplify T cell-mediated immune responses against tumors, making RORγt an attractive target for novel cancer immunotherapies.[2]

Physicochemical Properties and Synthesis of this compound

This compound is a synthetic compound with defined chemical characteristics. Its properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzamide[4]
CAS Number 303126-97-8
Molecular Formula C16H10ClF6NO2
Molecular Weight 397.7 g/mol
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (100 mM) and Ethanol (100 mM)
Synthesis Protocol

The synthesis of this compound is achieved through a straightforward chemical reaction.[2] To a solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline in dichloromethane (CH2Cl2), N,N-diisopropylethylamine (DIPEA) and 2-chlorobenzoyl chloride are added at room temperature.[2] The reaction mixture is stirred for three hours and then concentrated under reduced pressure to yield the final product.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline process_node Stir at Room Temp (3 hours) reactant1->process_node reactant2 2-chlorobenzoyl chloride reactant2->process_node reagent1 DIPEA reagent1->process_node Base solvent CH2Cl2 solvent->process_node Solvent product_node This compound process_node->product_node

Figure 1: Synthesis workflow for this compound compound.

Mechanism of Action

This compound functions as a selective agonist for the T cell-specific isoform of RORγ, RORγt.[4] Upon binding to the ligand-binding domain of RORγt, this compound induces a conformational change in the receptor, promoting the recruitment of coactivator proteins.[2][7] This action enhances the transcription of RORγt target genes, most notably IL17.[1][2]

A surprising and significant finding is that while increasing IL-17 expression, this compound concurrently decreases the expression of the PD-1 immune checkpoint receptor on the surface of T cells.[2] This dual activity is distinct from endogenous RORγt agonists, which tend to drive Th17 proliferation without repressing PD-1.[1] The combined effect of boosting effector cytokine production (IL-17) and reducing an inhibitory signal (PD-1) is hypothesized to enhance the protective anti-tumor activity of T cells.[2]

G cluster_cell T Helper Cell (Th17) cluster_nucleus Nucleus cluster_genes Target Gene Expression RORgt RORγt Coactivator Coactivator RORgt->Coactivator binds & recruits DNA DNA Coactivator->DNA Activates Transcription IL17 IL-17 Gene DNA->IL17 Upregulation PD1 PD-1 Gene DNA->PD1 Downregulation This compound This compound This compound->RORgt Enters Cell & Nucleus

Figure 2: this compound mechanism of action in a Th17 cell.

In Vitro Pharmacological Data

The activity of this compound has been characterized in several in vitro assays, demonstrating its potency and concentration-dependent effects.

ParameterAssayCell LineValueReference
EC50 Gal4-RORγt::UAS-Luc Reporter AssayHEK293T~800 nM[1][2][3]
Activity IL-17 ExpressionMurine EL4 cells, Differentiated murine Th17 cellsIncreased Expression[2]
Activity PD-1 Surface ExpressionMurine EL4 cells, Differentiated murine Th17 cells, Human Jurkat T cellsDecreased Expression[2]
Activity CD62L-PD1- CD4+ PopulationDifferentiated murine Th17 cellsStatistically significant increase[2]

In Vivo Studies

Preclinical data from murine models indicate that administration of this compound can augment anti-tumor T cell responses.[4] This includes increased infiltration of tumors by IL-17-producing T cells and improved suppression of tumor growth.[4] However, detailed protocols and quantitative data from these in vivo studies are not extensively detailed in the cited literature.

Key Experimental Protocols

RORγt Agonist Reporter Gene Assay

This assay quantifies the ability of a compound to activate RORγt-mediated gene transcription.

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured under standard conditions.

  • Transfection: Cells are co-transfected with plasmids encoding for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt) and a luciferase reporter gene under the control of a UAS (Upstream Activating Sequence) promoter.[2][8] Variations may use a full-length RORγt and a reporter driven by a 5xRORE (ROR Response Element) or an IL-17 promoter.[2]

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound (or control compounds like DMSO) for a specified period (e.g., 24-48 hours).[2]

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of reporter gene expression is calculated relative to the DMSO control. An EC50 value is determined from the concentration-response curve.[2]

T Cell Differentiation and Flow Cytometry Analysis

This workflow is used to assess the impact of this compound on primary T cells.

  • Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.[2]

  • Differentiation: Cells are cultured under Th17-polarizing conditions using a specific cytokine cocktail.[2]

  • Treatment: During differentiation, cells are treated with this compound or DMSO control for a set duration (e.g., 48 hours).[2]

  • Staining for Flow Cytometry:

    • Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers such as CD4, PD-1, and CD62L.[2]

    • Intracellular Staining: For cytokine analysis, cells are first stimulated (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). They are then fixed, permeabilized, and stained with an antibody against intracellular IL-17A.[2]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is gated on specific populations (e.g., CD4+ T cells) to quantify the expression of PD-1 or the percentage of IL-17A-producing cells.[2]

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Naive CD4+ T Cells (from murine spleen) B Culture with Th17 polarizing cytokines A->B C Add this compound or DMSO control B->C D Stain for Surface Markers (PD-1, CD4) C->D 48h Incubation E Stimulate, Fix, Permeabilize & Stain for Intracellular IL-17 C->E 48h Incubation F Acquire & Analyze via Flow Cytometry D->F E->F

Figure 3: Experimental workflow for T cell analysis.

Conclusion and Future Directions

This compound is a potent RORγt agonist with a unique dual-action profile that enhances T cell effector function by upregulating IL-17 while simultaneously downregulating the inhibitory receptor PD-1.[2] This mechanism provides a strong rationale for its investigation as a potential therapeutic agent in immuno-oncology, possibly in combination with existing anti-PD-1 checkpoint inhibitors.[2] While preclinical data are promising, further in vivo studies are required to fully elucidate its efficacy, pharmacokinetic properties, and safety profile. No clinical trials involving this compound have been reported in the reviewed literature. Future research should focus on optimizing its drug-like properties and evaluating its performance in relevant animal cancer models to validate its therapeutic potential.

References

SR0987: A Technical Guide to the Synthetic RORγt Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR0987, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a crucial transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, which are key players in inflammation and anti-tumor immunity.[1][2] this compound serves as a potent chemical probe for studying RORγt-mediated pathways and holds potential for therapeutic applications in immuno-oncology.

Core Mechanism of Action

This compound functions as a selective agonist by binding to the ligand-binding domain (LBD) of the RORγt nuclear receptor.[3] This binding event induces a conformational change in the receptor, stabilizing the activation function 2 (AF-2) domain, which includes helix 12.[4][5] This stabilized conformation facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The RORγt/co-activator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[6] The primary downstream effects of this compound-mediated RORγt activation are the upregulation of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), and the concurrent downregulation of the immune checkpoint protein PD-1 (Programmed cell death protein 1).[1][3]

Fig 1. this compound/RORγt signaling pathway.

Quantitative Biological Activity

This compound demonstrates potent and concentration-dependent activation of RORγt in cellular assays. The half-maximal effective concentration (EC50) is a key parameter used to quantify its potency.[7]

Table 1: In Vitro Activity of this compound
Assay Type Cell Line Measured Parameter Value
Gal4-RORγt Luciferase Reporter AssayHEK293TEC50~800 nM[3][8]

Key Biological Effects: A Dual Mechanism for Enhanced Immunity

The activation of RORγt by this compound results in a dual-action mechanism beneficial for anti-tumor immunity: it enhances the effector function of T cells while simultaneously reducing a key immune checkpoint inhibitor.[1][8]

  • Increased IL-17A Production : this compound treatment leads to a significant increase in the expression and secretion of IL-17A by T cells.[1][3][8] IL-17 is a pro-inflammatory cytokine associated with robust immune responses.[2]

  • Decreased PD-1 Expression : Unexpectedly, this compound treatment also leads to a statistically significant reduction in the cell surface expression of the immune checkpoint receptor PD-1 on T cells.[1][8] This effect is not observed with endogenous RORγt agonists.[1] Lowering PD-1 expression can prevent T cell exhaustion and enhance their cytotoxic capabilities against tumor cells.[1]

SR0987_Dual_Function This compound This compound RORgt RORγt Activation This compound->RORgt Th17 Th17/Tc17 Cell Differentiation & Proliferation RORgt->Th17 PD1 Decreased PD-1 Expression RORgt->PD1 Represses Gene Expression IL17 Increased IL-17A Expression Th17->IL17 Result Enhanced Anti-Tumor Immune Response IL17->Result PD1->Result

Fig 2. Dual function of this compound in enhancing immunity.

Experimental Protocols

The characterization of this compound relies on several key in vitro assays. Detailed methodologies are provided below.

RORγt-Dependent Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to activate the transcriptional activity of RORγt in a controlled cellular system.

Objective: To determine the potency (EC50) of this compound in activating RORγt-mediated gene transcription.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with two plasmids:

    • An expression vector for full-length human RORγt.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple ROR Response Elements (e.g., 5xRORE-Luc) or a specific target gene promoter (e.g., IL17-Luc).[1][9]

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). To potentiate the signal, a RORγt antagonist like ursolic acid (2μM) may be included to lower the basal activity, against which the agonist effect is measured.[1][9]

  • Incubation: Cells are incubated with the compound for 18-24 hours.[6]

  • Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.

  • Data Analysis: The relative luciferase units (RLU) are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.

Luciferase_Assay_Workflow start Start seed Seed HEK293T cells in 96-well plate start->seed transfect Co-transfect with RORγt & RORE-Luc plasmids seed->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 18-24h treat->incubate2 lyse Lyse cells & add luciferase substrate incubate2->lyse measure Measure luminescence lyse->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Fig 3. Workflow for a RORγt luciferase reporter assay.
Th17 Cell Differentiation and Analysis

This protocol assesses the effect of this compound on the differentiation of primary T cells into the Th17 lineage, a more physiologically relevant system.

Objective: To evaluate the impact of this compound on Th17 differentiation and the expression of IL-17A and PD-1 in primary T cells.

Methodology:

  • Isolation of Naïve T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation: Isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary activation signals.

  • Th17 Polarization: The culture medium is supplemented with a cytokine cocktail to drive Th17 differentiation. This typically includes:

    • IL-6

    • TGF-β

    • Anti-IL-4 and Anti-IFN-γ antibodies (to block differentiation into other T helper lineages).

  • Compound Treatment: The polarizing cultures are treated with this compound at a desired concentration (e.g., 1-10 µM) or a vehicle control (DMSO).

  • Culture: Cells are cultured for 3-5 days to allow for differentiation.

  • Analysis:

    • Flow Cytometry (for Protein Expression): For intracellular cytokine staining (IL-17A), cells are re-stimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4, IL-17A, and PD-1.[1] Data is acquired on a flow cytometer.

    • qPCR (for Gene Expression): RNA is extracted from a portion of the differentiated cells, reverse-transcribed into cDNA, and used for quantitative PCR analysis with primers specific for Il17a, Pdcd1 (the gene for PD-1), and a housekeeping gene for normalization.[1]

Th17_Differentiation_Workflow start Start isolate Isolate Naïve CD4+ T cells from murine spleen start->isolate activate Activate cells with anti-CD3/CD28 under Th17 polarizing conditions isolate->activate treat Treat with this compound or Vehicle (DMSO) activate->treat culture Culture for 3-5 days treat->culture analyze Analysis culture->analyze flow Flow Cytometry: - Restimulate (PMA/Ionomycin) - Stain for CD4, PD-1, IL-17A analyze->flow Protein qpcr qPCR: - Extract RNA - Analyze Il17a & Pdcd1 expression analyze->qpcr Gene end End flow->end qpcr->end

Fig 4. Workflow for Th17 differentiation and analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex biology of RORγt. Its dual ability to enhance IL-17A production while simultaneously repressing the PD-1 immune checkpoint makes it a unique RORγt agonist.[1] The detailed protocols and mechanistic understanding presented in this guide provide a foundation for researchers to utilize this compound effectively in studies related to autoimmune diseases and, most notably, as a potential strategy to enhance T cell-mediated anti-tumor immunity.

References

An In-depth Technical Guide on the Regulation of PD-1 Expression by SR0987

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic molecule SR0987 and its role in modulating the expression of Programmed Death-1 (PD-1), a critical immune checkpoint receptor. The information presented is collated from preclinical research and is intended to inform researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and selective agonist of the T cell-specific retinoic acid receptor-related orphan receptor-gamma t (RORγt). RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] this compound enhances the transcriptional activity of RORγt, leading to a dual effect: the induction of Interleukin-17 (IL-17) expression and a concomitant decrease in the expression of PD-1 on T cells.[2][3] This dual action suggests a potential therapeutic strategy for cancer immunotherapy by simultaneously augmenting anti-tumor T cell responses and mitigating immune checkpoint-mediated inhibition.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Potency of this compound in a RORγt Reporter Gene Assay [3][4][5]

CompoundEC50 (nM)
This compound~800

Table 2: Effect of this compound on PD-1 Surface Expression in T Cell Lines [4]

Cell LineTreatmentOutcome
Murine T cell lineThis compoundStatistically significant reduction in PD-1 surface expression
Human Jurkat T cellsThis compoundDecreased cell surface PD-1 expression

Table 3: Effect of this compound on ex vivo Differentiated Murine Th17 Cells [4]

TreatmentEffect on IL-17 ProductionEffect on PD-1 Surface ExpressionEffect on CD62L⁻PD-1⁻CD4⁺ Cell Population
This compoundTrend towards increased productionRepression of surface expressionStatistically significant increase

Signaling Pathway

The proposed signaling pathway for this compound involves its direct binding to the ligand-binding domain of RORγt within T cells. This binding event activates RORγt, leading to the modulation of target gene transcription. A key outcome of this activation is the downregulation of PDCD1, the gene encoding the PD-1 receptor.

SR0987_Signaling_Pathway This compound This compound RORgt RORγt (Retinoic acid receptor-related orphan receptor-gamma t) This compound->RORgt Binds to & Activates PDCD1_Gene PDCD1 Gene (encodes PD-1) RORgt->PDCD1_Gene Represses Transcription PD1_Protein PD-1 Protein PDCD1_Gene->PD1_Protein Transcription & Translation T_Cell_Activation T-Cell Activation & Effector Function PD1_Protein->T_Cell_Activation Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis T_Cells T-Cell Culture (e.g., Jurkat, primary T-cells) Treatment Treatment with this compound or Vehicle Control T_Cells->Treatment Reporter_Assay Reporter Gene Assay (for RORγt activity) Treatment->Reporter_Assay Flow_Cytometry Flow Cytometry (for PD-1 expression) Treatment->Flow_Cytometry ELISA ELISA (for IL-17 production) Treatment->ELISA Naive_T_Cells Isolation of Naïve CD4+ T-Cells from Mice Differentiation Th17 Differentiation Cocktail + this compound or Control Naive_T_Cells->Differentiation ExVivo_Analysis Analysis of Differentiated Cells (Flow Cytometry, ELISA) Differentiation->ExVivo_Analysis

References

SR0987: A Novel RORγt Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (TH17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] In the landscape of cancer immunotherapy, this compound presents a compelling dual mechanism of action: it not only enhances the pro-inflammatory activity of anti-tumor T cells but also concurrently reduces the expression of the critical immune checkpoint protein, Programmed cell death protein 1 (PD-1).[1][2][3] This unique characteristic positions this compound as a promising candidate for monotherapy or in combination with existing checkpoint inhibitors to overcome immune resistance in various cancer types.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the associated biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent agonist of RORγt, a nuclear receptor primarily expressed in immune cells. Upon binding to RORγt, this compound initiates a cascade of transcriptional events that culminate in the differentiation of naive T cells into TH17 and Tc17 lineages. These specialized T cell subsets are characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17), which plays a crucial role in recruiting other immune cells to the tumor microenvironment and promoting anti-tumor immunity.

A pivotal and unexpected finding is the ability of this compound to significantly decrease the surface expression of PD-1 on T cells.[1][3] PD-1 is a major inhibitory receptor that, upon engagement with its ligand PD-L1 on tumor cells, suppresses T cell activity and allows cancer cells to evade immune surveillance. By downregulating PD-1, this compound effectively "releases the brakes" on the anti-tumor T cell response, making them more resilient and effective in killing cancer cells.

Interestingly, endogenous agonists of RORγt have been shown to drive the proliferation of TH17 cells but do not repress PD-1 expression, highlighting the unique therapeutic potential of synthetic agonists like this compound.[1][3]

Signaling Pathway of this compound

SR0987_Signaling_Pathway This compound Signaling Pathway cluster_cell T-Cell This compound This compound RORgt RORγt This compound->RORgt activates T_Cell Naive T-Cell RORgt->T_Cell acts on Th17_Tc17 TH17 / Tc17 Cell T_Cell->Th17_Tc17 differentiates into IL17 IL-17 Production Th17_Tc17->IL17 increases PD1 PD-1 Expression Th17_Tc17->PD1 decreases Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity IL17->Anti_Tumor_Immunity Immune_Evasion Reduced T-Cell Exhaustion PD1->Immune_Evasion

Caption: this compound activates RORγt, leading to T-cell differentiation, increased IL-17, and decreased PD-1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterAssayCell LineValueReference
EC50 RORγt Reporter AssayHEK293T800 nM[1]
PD-1 Expression Flow CytometryMurine EL4 T-cellsStatistically significant reduction[3]
PD-1 Expression Flow CytometryHuman Jurkat T-cellsDecreased cell surface expression[3]
IL-17 Production qPCRMurine EL4 T-cellsIncreased expression[3]
IL-17 Production ELISADifferentiated murine TH17 cellsTrend towards increased production[3]

Table 2: In Vivo Efficacy of this compound (Conceptual)

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Change in Immune Cell InfiltrationReference
Syngeneic Mouse ModelThis compoundData not availableIncreased IL-17-producing T cells[2]
Syngeneic Mouse ModelVehicle Control0-[2]

Note: Specific quantitative in vivo efficacy data such as tumor growth inhibition percentages were not available in the reviewed literature. The table reflects the reported qualitative outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RORγt Reporter Gene Assay

This assay is designed to measure the ability of a compound to activate the transcriptional activity of RORγt.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with expression vectors for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control.

  • Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 value of the compound.

T-Cell Activation and Cytokine/PD-1 Expression Analysis

This protocol assesses the effect of this compound on T-cell activation, IL-17 production, and PD-1 expression.

Protocol:

  • Cell Lines: Murine EL4 T-lymphocytes or human Jurkat T-cells are used.

  • T-Cell Activation: Cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce T-cell activation.

  • Compound Treatment: Activated T-cells are treated with this compound or a vehicle control for a specified period.

  • Gene Expression Analysis (qPCR):

    • Total RNA is isolated from the treated cells.

    • cDNA is synthesized by reverse transcription.

    • Quantitative PCR is performed using specific primers for IL-17, PD-1, and a housekeeping gene for normalization.

  • Protein Expression Analysis (Flow Cytometry):

    • Cells are stained with fluorescently labeled antibodies specific for surface PD-1.

    • Data is acquired on a flow cytometer and analyzed to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.

  • Cytokine Secretion Analysis (ELISA):

    • Supernatants from cultured T-cells are collected.

    • An enzyme-linked immunosorbent assay (ELISA) is performed using specific antibodies to quantify the concentration of secreted IL-17.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse cancer model.

InVivo_Workflow In Vivo Efficacy Workflow for this compound cluster_analysis Post-Mortem Analysis start Start tumor_implantation Tumor Cell Implantation (Syngeneic Mouse Model) start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring Daily/Weekly endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor and Tissue Analysis endpoint->analysis end End analysis->end tumor_weight Tumor Weight Measurement analysis->tumor_weight immunohistochemistry Immunohistochemistry (e.g., CD8+ T-cell infiltration) analysis->immunohistochemistry flow_cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes (PD-1, IL-17 expression) analysis->flow_cytometry

Caption: Workflow for in vivo testing of this compound in a mouse cancer model.

Conclusion

This compound represents a novel and promising agent in the field of cancer immunotherapy. Its ability to act as a RORγt agonist, thereby promoting a TH17/Tc17 anti-tumor response, coupled with its unique capacity to downregulate the PD-1 immune checkpoint, offers a multifaceted approach to overcoming tumor-induced immunosuppression. The preclinical data, although still in its early stages, strongly supports further investigation into the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug developers to further explore and validate the efficacy of this and similar RORγt agonists in the fight against cancer.

References

SR0987: A Technical Overview of a Synthetic RORγt Agonist for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR0987 is a synthetic small molecule identified as a potent agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells and is a promising therapeutic target for modulating the immune response in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as an immuno-oncology agent. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The nuclear receptor RORγt is a master regulator of Th17 cell lineage commitment and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Th17 cells play a complex role in tumorigenesis, with evidence suggesting both pro- and anti-tumoral functions. However, the activation of RORγt has been shown to enhance anti-tumor immunity. This compound was discovered as a synthetic RORγt agonist that not only promotes Th17-associated gene expression but also exhibits a unique and desirable immunomodulatory profile by downregulating the expression of the immune checkpoint receptor PD-1. This dual mechanism of action positions this compound as a compelling candidate for cancer immunotherapy.

Discovery and In Vitro Characterization

This compound was identified through screening for compounds that could enhance the transcriptional activity of RORγt. Its discovery and initial characterization involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Quantitative In Vitro Activity

The following table summarizes the key quantitative data from the in vitro characterization of this compound.

Assay TypeCell LineKey ParameterValueReference
RORγt Reporter Gene AssayHEK293TEC50~800 nM
RORγt Transactivation (30 µM)HEK293TFold Induction~6-fold
Experimental Protocols: In Vitro Assays

This assay is designed to measure the ability of a compound to activate the transcriptional activity of RORγt.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Plasmids:

    • An expression vector for the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs), such as a 5xRORE-luciferase reporter or an IL-17 promoter-luciferase reporter.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection:

    • HEK293T cells are transiently transfected with the expression and reporter plasmids. A common method is lipid-mediated transfection (e.g., using FuGENE 6 or Lipofectamine).[1][2] Typically, cells are seeded in 96-well plates at a density of approximately 50,000 cells per well.[1]

  • Compound Treatment:

    • Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Measurement:

    • After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer and a commercially available luciferase assay system (e.g., Dual-Glo Luciferase Assay System).[1] Firefly luciferase activity is normalized to Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

This protocol is used to assess the effect of this compound on the cell surface expression of the immune checkpoint receptor PD-1.

  • Cell Lines:

    • Murine T-cell lymphoma cell line (EL4).

    • Human Jurkat T-cell line.

  • Cell Stimulation:

    • To induce PD-1 expression, cells are often stimulated with a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin. Typical concentrations used are in the range of 10-50 ng/mL for PMA and 200-1000 ng/mL for Ionomycin.[3][4][5]

  • Compound Treatment:

    • Cells are pre-treated with this compound or a vehicle control for a specified period (e.g., 48 hours) before or during stimulation.

  • Flow Cytometry Staining:

    • Cells are harvested and stained with fluorescently labeled antibodies specific for PD-1 and other cell surface markers (e.g., CD4, CD62L).

  • Data Acquisition and Analysis:

    • Stained cells are analyzed on a flow cytometer to quantify the percentage of PD-1 positive cells and the mean fluorescence intensity of PD-1 expression.

Mechanism of Action

This compound acts as a direct agonist of RORγt, binding to its ligand-binding domain and inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transcription of target genes.

Signaling Pathway

The primary signaling pathway modulated by this compound is the RORγt-mediated transcriptional regulation in T cells.

SR0987_Signaling_Pathway This compound This compound RORgt RORγt This compound->RORgt Binds & Activates Coactivators Coactivators RORgt->Coactivators Recruits PD1_Gene PD-1 Gene Transcription RORgt->PD1_Gene Represses IL17_Gene IL-17 Gene Transcription Coactivators->IL17_Gene Activates Th17_Differentiation Th17 Differentiation & Effector Function IL17_Gene->Th17_Differentiation PD1_Gene->Th17_Differentiation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Th17_Differentiation->Anti_Tumor_Immunity

This compound signaling pathway in T cells.
Experimental Workflow: Mechanism of Action Studies

The following diagram illustrates a typical workflow for elucidating the mechanism of action of this compound.

MoA_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Confirmation Binding_Assay Radioligand Binding Assay (Direct binding to RORγt) Reporter_Assay Reporter Gene Assay (Transcriptional Activation) Binding_Assay->Reporter_Assay Gene_Expression qPCR / RNA-seq (Target Gene Modulation) Reporter_Assay->Gene_Expression Protein_Expression Flow Cytometry / Western Blot (PD-1, IL-17 Protein Levels) Gene_Expression->Protein_Expression Tumor_Model Syngeneic Mouse Tumor Model Protein_Expression->Tumor_Model T_Cell_Analysis Tumor Infiltrating Lymphocyte (TIL) Analysis (Th17, PD-1+ cells) Tumor_Model->T_Cell_Analysis Efficacy_Study Tumor Growth Inhibition T_Cell_Analysis->Efficacy_Study

Experimental workflow for this compound mechanism of action studies.

Preclinical Development

The preclinical development of this compound has focused on evaluating its efficacy in in vivo models of disease, particularly in the context of cancer.

In Vivo Efficacy

While specific, detailed in vivo study protocols for this compound are not extensively published in the public domain, the available information suggests that this compound administration in murine tumor models leads to an augmentation of anti-tumor T-cell responses. This is characterized by increased infiltration of IL-17-producing T cells into the tumor microenvironment and subsequent suppression of tumor growth.

Representative In Vivo Study Design (General)

The following represents a general experimental design for evaluating a RORγt agonist like this compound in a syngeneic mouse tumor model.

ParameterDescriptionExample
Animal Model Immunocompetent mouse strain with a syngeneic tumor cell line.C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma cells.
Dosing Regimen Route of administration, dose, frequency, and duration of treatment.Intraperitoneal (i.p.) or oral (p.o.) administration, at a dose range of 10-50 mg/kg, once or twice daily for 2-4 weeks.
Readouts Primary and secondary endpoints to assess efficacy and mechanism.Tumor volume measurements, survival analysis, flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) for Th17 and PD-1+ cell populations, cytokine analysis from tumor lysates or serum.
Logical Relationship: From Preclinical Data to Clinical Hypothesis

The preclinical findings for this compound support a clear clinical hypothesis for its use in cancer immunotherapy.

Preclinical_to_Clinical cluster_preclinical Preclinical Evidence cluster_clinical Clinical Hypothesis RORgt_Agonism Potent RORγt Agonist IL17_Induction Increases IL-17 Production RORgt_Agonism->IL17_Induction PD1_Repression Decreases PD-1 Expression RORgt_Agonism->PD1_Repression InVivo_Efficacy Anti-Tumor Efficacy in Mice IL17_Induction->InVivo_Efficacy PD1_Repression->InVivo_Efficacy Overcome_Resistance Potential to Overcome Resistance to PD-1/PD-L1 Blockade PD1_Repression->Overcome_Resistance Enhanced_TCell_Function Enhanced T-Cell Effector Function in Patients InVivo_Efficacy->Enhanced_TCell_Function Improved_Outcomes Improved Clinical Outcomes in Cancer Patients Enhanced_TCell_Function->Improved_Outcomes Combination_Therapy Synergy with Existing Immunotherapies Overcome_Resistance->Combination_Therapy Combination_Therapy->Improved_Outcomes

From preclinical findings to clinical hypothesis for this compound.

Clinical Development Status

As of the latest available public information, there are no registered clinical trials specifically for this compound. While other RORγt modulators have entered clinical development, the progression of this compound into human trials has not been publicly disclosed.

Conclusion

This compound is a potent and selective synthetic RORγt agonist with a unique dual mechanism of action that involves the enhancement of Th17-mediated anti-tumor immunity and the downregulation of the immune checkpoint receptor PD-1. The preclinical data strongly support its potential as a novel immuno-oncology therapeutic. Further investigation, particularly comprehensive in vivo efficacy and safety studies, is warranted to determine its full therapeutic potential and to guide any future clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the exciting field of RORγt modulation for cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for SR0987 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a potent and specific synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[2][3] These T cell subsets are key players in inflammatory responses and have demonstrated anti-tumor efficacy.[3] this compound enhances the transcriptional activity of RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17), a hallmark cytokine of Th17 cells.[1][3] Concurrently, this compound has been shown to repress the expression of Programmed cell death protein 1 (PD-1), an immune checkpoint receptor that inhibits T cell activation.[1][3] This dual mechanism of action makes this compound a compelling compound for investigation in cancer immunotherapy and autoimmune diseases.

These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and robust research.

Mechanism of Action

This compound acts as a small molecule agonist that binds to the ligand-binding domain of RORγt. This binding event stabilizes an active conformation of the receptor, enhancing its ability to recruit coactivators and initiate the transcription of target genes. The primary downstream effects of this compound treatment in T cells are:

  • Induction of IL-17 Expression: this compound robustly increases the transcription and secretion of IL-17A and IL-17F.[3]

  • Repression of PD-1 Expression: Treatment with this compound leads to a significant reduction in the cell surface expression of the immune checkpoint receptor PD-1 on T cells.[3]

This modulation of key immune signaling pathways suggests that this compound can enhance the effector functions of T cells, promoting a pro-inflammatory and anti-tumor microenvironment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

ParameterValueCell Line/SystemReference
EC50 800 nMRORγt reporter assay[1]

Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

SR0987_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RORgt_inactive RORγt (inactive) This compound->RORgt_inactive Binds to LBD RORgt_active RORγt (active) RORgt_inactive->RORgt_active Conformational Change RORgt_DNA RORγt RORgt_active->RORgt_DNA Translocates to Nucleus DNA DNA (RORE) RORgt_DNA->DNA IL17_gene IL-17 Gene RORgt_DNA->IL17_gene Activates Transcription PD1_gene PD-1 Gene RORgt_DNA->PD1_gene Represses Transcription IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA PD1_mRNA PD-1 mRNA PD1_gene->PD1_mRNA IL17_protein IL-17 Protein IL17_mRNA->IL17_protein Translation PD1_protein PD-1 Receptor PD1_mRNA->PD1_protein Translation Secreted Secreted IL17_protein->Secreted Cell Surface Cell Surface PD1_protein->Cell Surface

This compound signaling pathway in a T cell.

Experimental Protocols

Cell Culture and Maintenance

a. Jurkat Cells (Human T lymphocyte)

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting with fresh medium. Assess cell viability using Trypan Blue exclusion; viability should be >95% prior to experimentation.[4]

b. EL4 Cells (Murine T lymphoma)

  • Media: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Start cultures at 2 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.[5][6]

This compound Stock Solution Preparation
  • Solvent: this compound is soluble in DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for your specific cell line.

a. Materials:

  • Jurkat or EL4 cells

  • This compound

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

b. Experimental Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate (e.g., 1x10^5 cells/well) B Incubate for 24 hours A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT cytotoxicity assay.

c. Protocol:

  • Seed cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[7]

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 nM to 100 µM.

  • Remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO) at the highest concentration used for the drug.

  • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol can be used to assess changes in the expression of RORγt target proteins.

a. Protocol:

  • Seed Jurkat or EL4 cells in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Treat the cells with the desired concentration of this compound (determined from cytotoxicity assays) or vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-RORγt, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA levels of RORγt target genes, such as IL17A.

a. Protocol:

  • Seed Jurkat or EL4 cells in 6-well plates and treat with this compound as described for Western blotting.

  • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green-based master mix and primers specific for your target gene (e.g., human or mouse IL17A) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Flow Cytometry for Cell Surface PD-1 Expression

This protocol details the procedure for analyzing changes in PD-1 surface expression on T cells following this compound treatment.

a. Experimental Workflow:

Flow_Cytometry_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Block Fc receptors B->C D Stain with fluorescently-conjugated anti-PD-1 antibody C->D E Wash cells D->E F Acquire data on flow cytometer E->F G Analyze data F->G

Workflow for PD-1 flow cytometry.

b. Protocol:

  • Treat Jurkat or EL4 cells with this compound as described previously for 24-72 hours.

  • Harvest approximately 1 x 10^6 cells per sample by centrifugation.

  • Wash the cells with cold FACS buffer (PBS containing 1-2% FBS).

  • (Optional but recommended) Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes on ice.

  • Stain the cells with a fluorescently-conjugated anti-human or anti-mouse PD-1 antibody (and corresponding isotype control) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the live cell population and quantifying the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI).

Troubleshooting

  • Low cell viability: Ensure the concentration of this compound used is not cytotoxic by performing a thorough dose-response curve. Check the health of the cell cultures before starting the experiment.

  • No effect of this compound: Verify the activity of your this compound stock. Ensure the treatment duration is sufficient for the desired effect. For gene and protein expression studies, a time-course experiment may be necessary.

  • High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • High background in flow cytometry: Use an isotype control to set the gates properly. Ensure cells are washed thoroughly. Consider using an Fc block to reduce non-specific antibody binding.

Conclusion

This compound is a valuable tool for studying the role of RORγt in T cell biology and for exploring its therapeutic potential. The protocols provided here offer a framework for conducting robust in vitro experiments. It is essential to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.

References

Application Notes and Protocols for SR0987 in T Helper 17 (Th17) Cell Differentiation and Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathophysiology of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]

SR0987 is a potent and selective synthetic agonist of RORγt.[2] By binding to and activating RORγt, this compound promotes the transcriptional program associated with Th17 differentiation, leading to enhanced IL-17 production.[2] Furthermore, studies have shown that this compound can concurrently reduce the expression of the immune checkpoint receptor PD-1 (Programmed cell death protein 1) on T cells, thereby potentially augmenting T cell effector functions.[3] These dual activities make this compound a valuable tool for researchers studying Th17 cell biology, autoimmune diseases, and cancer immunotherapy.

This document provides detailed protocols for utilizing this compound to promote the differentiation of primary human or mouse naïve CD4+ T cells into Th17 cells and to analyze the resulting cellular functions.

Mechanism of Action

Upon entry into the T cell, this compound binds to the ligand-binding domain of the RORγt nuclear receptor. This agonistic binding event induces a conformational change in RORγt, promoting its transcriptional activity. Activated RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably the IL17A and IL17F genes, driving their expression.[4] Concurrently, RORγt activation by this compound has been observed to suppress the expression of the PDCD1 gene, which encodes the PD-1 protein, through a less well-defined mechanism.[3]

SR0987_Mechanism_of_Action This compound Mechanism of Action cluster_cell T Helper Cell This compound This compound RORgt RORγt This compound->RORgt Activates IL17_promoter IL17A/F Promoter RORgt->IL17_promoter Binds PDCD1_gene PDCD1 (PD-1) Gene Transcription RORgt->PDCD1_gene Suppresses IL17_gene IL17A/F Gene Transcription IL17_promoter->IL17_gene Initiates IL17_protein IL-17A/F Protein IL17_gene->IL17_protein Translates to IL17_secreted Secreted IL-17 IL17_protein->IL17_secreted Secreted PD1_protein PD-1 Protein PDCD1_gene->PD1_protein Translates to PD1_surface Surface PD-1 PD1_protein->PD1_surface Expressed on Surface Th17_Differentiation_Workflow Th17 Differentiation Assay Workflow cluster_prep Day 0: Preparation cluster_culture Day 0-6: Culture cluster_analysis Day 6: Analysis pbmc Isolate Naive CD4+ T Cells from PBMCs seed Seed Naive T Cells pbmc->seed plate Coat 96-well Plate with anti-CD3 plate->seed add_this compound Add this compound / Vehicle seed->add_this compound add_cocktail Add Th17 Differentiation Cocktail add_this compound->add_cocktail incubate Incubate for 5-6 Days add_cocktail->incubate supernatant Collect Supernatant incubate->supernatant restimulate Restimulate Cells (PMA/Ionomycin) incubate->restimulate elisa IL-17A ELISA supernatant->elisa flow Flow Cytometry (IL-17, RORγt, PD-1) restimulate->flow

References

Application Notes and Protocols for SR0987 in Jurkat T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] In the context of cancer immunotherapy, targeting RORγt presents a promising strategy to enhance anti-tumor immunity. This document provides detailed application notes and protocols for the use of this compound in Jurkat T cells, a human T lymphocyte cell line widely used as a model for T cell signaling and activation.

This compound has been shown to modulate the expression of critical immune checkpoint proteins and cytokines in T cells. Specifically, it increases the expression of Interleukin-17 (IL-17) and decreases the cell surface expression of Programmed cell death protein 1 (PD-1).[1][3] This dual activity of enhancing pro-inflammatory signaling while reducing inhibitory signals makes this compound a compound of significant interest for immunology and oncology research.

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound.

ParameterValueCell Type/Assay ConditionReference
EC50 800 nMRORγt reporter gene assay[1][2]

Signaling Pathway

This compound acts as an agonist for RORγt, a nuclear receptor that plays a critical role in T cell differentiation and function. Upon binding to the ligand-binding domain of RORγt, this compound promotes the transcription of target genes, including IL-17. Concurrently, this compound has been observed to decrease the expression of the immune checkpoint receptor PD-1 on the surface of T cells, although the precise mechanism for this downregulation is still under investigation.[3]

SR0987_Signaling_Pathway This compound Signaling Pathway in Jurkat T Cells cluster_nucleus Nucleus This compound This compound RORgt RORγt This compound->RORgt Agonist Binding PD1_Expression PD-1 Expression This compound->PD1_Expression Inhibition IL17_Gene IL-17 Gene RORgt->IL17_Gene Transcriptional Activation IL17_Protein IL-17 Protein IL17_Gene->IL17_Protein Translation

Caption: this compound activates RORγt, leading to increased IL-17 and decreased PD-1.

Experimental Protocols

Jurkat T Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining Jurkat, Clone E6-1 (ATCC® TIB-152™).

Materials:

  • Jurkat, Clone E6-1 cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • L-Glutamine (100x)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • T-75 culture flasks

  • Centrifuge tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Thawing Frozen Cells:

    • Thaw the vial of frozen cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cells to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Passaging:

    • Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Do not allow the density to exceed 3 x 10^6 cells/mL.

    • To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3 x 10^5 cells/mL.

    • Transfer the calculated volume of cells to a new T-75 flask and add fresh complete growth medium to the desired final volume.

    • Alternatively, centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium at the desired density.

  • Medium Renewal: Add fresh medium every 2 to 3 days to maintain the optimal cell density and nutrient supply.

This compound Treatment of Jurkat T Cells

This protocol outlines the procedure for treating Jurkat T cells with this compound to assess its effects on gene and protein expression.

Materials:

  • Jurkat T cells in logarithmic growth phase

  • This compound (stock solution prepared in DMSO)

  • Complete growth medium

  • 6-well or 24-well tissue culture plates

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for T cell activation, if required)

Procedure:

  • Seed Jurkat T cells in a multi-well plate at a density of 5 x 10^5 cells/mL in complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A final concentration range of 100 nM to 10 µM is recommended to determine a dose-response. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • If T cell activation is required to induce PD-1 expression, cells can be co-treated with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).

  • Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 humidified incubator.

  • Following incubation, harvest the cells for downstream analysis (e.g., flow cytometry for PD-1 expression, ELISA for IL-17 secretion, or Western blot for RORγt).

Analysis of PD-1 Expression by Flow Cytometry

This protocol details the method for staining Jurkat T cells to analyze cell surface PD-1 expression using flow cytometry.

Materials:

  • This compound-treated and control Jurkat T cells

  • FACS buffer (PBS with 2% FBS)

  • PE-conjugated anti-human PD-1 antibody

  • PE-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Harvest the treated and control Jurkat T cells and transfer to FACS tubes (approximately 1 x 10^6 cells per tube).

  • Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the PE-conjugated anti-human PD-1 antibody or the isotype control antibody at the manufacturer's recommended concentration.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter properties.

Measurement of IL-17 Secretion by ELISA

This protocol describes the quantification of IL-17 secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Culture supernatants from this compound-treated and control Jurkat T cells

  • Human IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit or PBS with 1% BSA)

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the human IL-17A ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of IL-17 in the samples based on the standard curve.

Western Blot for RORγt

This protocol provides a general method for detecting RORγt protein levels in Jurkat T cells by Western blotting.

Materials:

  • This compound-treated and control Jurkat T cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against RORγt

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Harvest Jurkat T cells and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RORγt antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound in Jurkat T Cells cluster_analysis Downstream Analysis start Start culture Culture Jurkat T Cells start->culture treat Treat with this compound (Dose-Response) culture->treat harvest Harvest Cells and Supernatant treat->harvest flow Flow Cytometry (PD-1 Expression) harvest->flow elisa ELISA (IL-17 Secretion) harvest->elisa wb Western Blot (RORγt Expression) harvest->wb data Data Analysis flow->data elisa->data wb->data end End data->end

Caption: Workflow for studying this compound effects on Jurkat T cells.

References

Application Notes and Protocols for SR0987

Author: BenchChem Technical Support Team. Date: December 2025

Topic: SR0987 Solubility in DMSO and Ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] As a RORγt agonist, this compound has been shown to enhance protective immunity by increasing the expression of IL-17 and decreasing the expression of the immune checkpoint receptor PD-1 in T cells.[1][3] These characteristics make this compound a compound of interest in cancer immunotherapy research.[1] Proper solubilization is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for solution preparation and handling.

Solubility Data

The solubility of this compound in two common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions for use in various experimental settings.

SolventMolarity
DMSO≤ 100 mM[4]
Ethanol≤ 100 mM[4]

Note: While this compound is soluble up to 100 mM in both DMSO and ethanol, it is important to note that DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6] However, researchers should be aware that DMSO can have its own biological effects and may interfere with certain assays.[5][7]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution, a common concentration for initial in vitro experiments.

Materials:

  • This compound (M.Wt: 397.7 g/mol )[4]

  • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh out 1 mg of this compound powder into a sterile vial.

  • Solvent Addition: To prepare a 10 mM stock solution, add 251.45 µL of DMSO or ethanol to the vial containing 1 mg of this compound.

    • Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 397.7 g/mol )) * 1,000,000 µL/L = 251.45 µL

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution (in DMSO or ethanol)

  • Appropriate sterile cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or induce off-target effects.[5]

    • Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.

  • Application: Add the final working solutions to your cell cultures and proceed with the experiment.

Signaling Pathways and Experimental Workflows

4.1. This compound Mechanism of Action

This compound acts as an agonist for the nuclear receptor RORγt. Upon binding, it stabilizes the receptor in an active conformation, promoting the recruitment of coactivators. This complex then binds to ROR response elements (ROREs) on the DNA, leading to the transcription of target genes, notably IL-17.[2][8] Concurrently, this compound has been observed to decrease the expression of the immune checkpoint protein PD-1 on T cells, although the precise mechanism connecting RORγt agonism to PD-1 repression is still under investigation.[1][3]

SR0987_Mechanism_of_Action cluster_cell T Cell This compound This compound RORgt RORγt This compound->RORgt Binds to Complex Active Complex RORgt->Complex Recruits Coactivator Co-activator Coactivator->Complex RORE RORE (DNA) Complex->RORE Binds to IL17 IL-17 Gene RORE->IL17 Activates Transcription PD1_Gene PD-1 Gene RORE->PD1_Gene Represses Transcription IL17_Protein IL-17 Protein (Pro-inflammatory) IL17->IL17_Protein Translates to PD1_Protein PD-1 Protein (Immune Checkpoint) PD1_Gene->PD1_Protein Translates to outside Immune Response IL17_Protein->outside Enhances PD1_Protein->outside Suppresses Experimental_Workflow cluster_endpoints Potential Endpoints prep 1. Prepare this compound Stock Solution treat 3. Prepare Working Solutions & Treat Cells prep->treat culture 2. Culture T Cells (e.g., Jurkat, primary T cells) culture->treat incubate 4. Incubate (Time-course) treat->incubate analyze 5. Analyze Endpoints incubate->analyze qPCR Gene Expression (qPCR) (e.g., IL17, RORC, TBX21) analyze->qPCR Flow Protein Expression (Flow Cytometry) (e.g., surface PD-1, intracellular IL-17) analyze->Flow ELISA Cytokine Secretion (ELISA) (e.g., IL-17 in supernatant) analyze->ELISA

References

SR0987 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a potent and specific synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells crucial for immune responses against certain pathogens and implicated in the pathophysiology of autoimmune diseases and cancer.[2][4] As an agonist, this compound enhances the transcriptional activity of RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17), and a concurrent decrease in the expression of the immune checkpoint receptor, Programmed cell death protein 1 (PD-1).[1][3][5][6] This dual activity makes this compound a valuable research tool for studying Th17 cell biology and a potential therapeutic candidate for modulating immune responses.

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common immunological and cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide[1][3]
Molecular Formula C₁₆H₁₀ClF₆NO₂[1][2][3][4]
Molecular Weight 397.7 g/mol [1][3][4]
CAS Number 303126-97-8[1][4][5]
Appearance Crystalline solid; White to off-white powder[2][5]
Purity ≥98%[1][3]

This compound Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to use anhydrous solvents to prepare stock solutions.

SolventMaximum ConcentrationReference
Dimethyl Sulfoxide (DMSO)≥150 mg/mL (approx. 377 mM)[5]
Ethanol100 mM (39.77 mg/mL)[1][3]
Dimethylformamide (DMF)20 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Note: When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.[1][3]

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.977 mg of this compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 3.977 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDurationReference
Solid Powder -20°CUp to 3 years[5]
+4°CUp to 2 years[5]
Stock Solution (in solvent) -80°CUp to 2 years[5]
-20°CUp to 1 year[5]

Important: Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

This compound can be utilized in a variety of in vitro assays to study RORγt activity and Th17 cell function.

RORγt Signaling Pathway

The diagram below illustrates the signaling pathway activated by this compound. As a RORγt agonist, this compound binds to the ligand-binding domain of RORγt, promoting its transcriptional activity. This leads to the expression of key Th17-associated genes, including IL17A, and the suppression of genes like PDCD1 (encoding PD-1).

RORgt_Signaling This compound-Mediated RORγt Signaling cluster_cell T Helper 17 (Th17) Cell This compound This compound RORgt RORγt This compound->RORgt activates IL17A IL-17A Gene RORgt->IL17A promotes transcription PD1 PD-1 Gene RORgt->PD1 inhibits transcription IL17A_protein IL-17A Protein IL17A->IL17A_protein translation PD1_protein PD-1 Protein PD1->PD1_protein translation Pro-inflammatory Response Pro-inflammatory Response IL17A_protein->Pro-inflammatory Response Immune Inhibition Immune Inhibition PD1_protein->Immune Inhibition experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution activate_cells Activate & Differentiate T Cells with this compound prep_stock->activate_cells reporter_assay Reporter Gene Assay (RORγt Activity) prep_stock->reporter_assay isolate_cells Isolate Naive CD4+ T Cells isolate_cells->activate_cells flow_cyto Flow Cytometry (IL-17, PD-1) activate_cells->flow_cyto elisa ELISA (Secreted IL-17) activate_cells->elisa

References

Application Notes and Protocols for SR0987 in T Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR0987, a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), to modulate T cell responses. Detailed protocols for T cell activation, proliferation, and Th17 differentiation assays are included to facilitate experimental design and execution.

Introduction

This compound is a potent and specific synthetic agonist of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] RORγt plays a crucial role in the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and is a promising therapeutic target for autoimmune diseases and cancer.[1] this compound has been shown to enhance Th17 cell proliferation and IL-17 production while concurrently decreasing the expression of the immune checkpoint protein PD-1, suggesting its potential to boost anti-tumor immunity.[1]

Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterValueCell LineAssay TypeReference
EC50 800 nMHEK293TRORγt Reporter Gene Assay[2]

Table 1: In Vitro Efficacy of this compound.

AssayCell TypeThis compound Concentration RangeObserved EffectReference
Reporter Gene Assay HEK293TUp to 30 µMConcentration-dependent increase in reporter gene expression[2]
PD-1 Expression Jurkat T cellsNot specifiedDecreased cell surface PD-1 expression
IL-17 Expression EL4 cellsNot specifiedIncreased IL-17 expression

Table 2: Functional Effects of this compound on T Cells.

Signaling Pathway

This compound acts as an agonist for RORγt, a nuclear receptor that plays a critical role in the differentiation of naive CD4+ T cells into Th17 cells. The signaling cascade is initiated by the cytokines TGF-β and IL-6, which induce the expression of RORγt. Upon binding of this compound, RORγt translocates to the nucleus and, in concert with other transcription factors like STAT3 and IRF4, binds to the promoter regions of genes encoding for key Th17 cytokines, primarily IL-17A and IL-17F. IL-23 is crucial for the expansion and maintenance of the Th17 phenotype.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive CD4+ T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted Secreted TGF-beta TGF-beta TGF-beta_R TGF-βR TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6R IL-6->IL-6_R IL-23 IL-23 IL-23_R IL-23R IL-23->IL-23_R RORgt_mRNA RORγt mRNA TGF-beta_R->RORgt_mRNA Induces STAT3 STAT3 IL-6_R->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocates RORgt_protein RORγt RORgt_mRNA->RORgt_protein Translates This compound This compound RORgt_this compound RORγt-SR0987 Complex RORgt_SR0987_n RORγt-SR0987 RORgt_this compound->RORgt_SR0987_n Translocates IL17_Gene IL-17 Gene RORgt_SR0987_n->IL17_Gene Activates pSTAT3_n->RORgt_mRNA Induces pSTAT3_n->IL17_Gene Co-activates IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcribes IL-17 IL-17 IL17_mRNA->IL-17 Translates & Secretes RORgt_proteinthis compound RORgt_proteinthis compound RORgt_proteinthis compound->RORgt_this compound Binds

RORγt Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed protocols for common T cell assays. As the optimal concentration of this compound for functional T cell assays has not been definitively established in the literature, it is recommended to perform a dose-response experiment. Based on its EC50 of 800 nM in a reporter assay, a starting concentration range of 100 nM to 10 µM is suggested.

Protocol 1: Jurkat T Cell Activation Assay

This protocol describes the activation of Jurkat T cells and the assessment of activation markers.

Materials:

  • Jurkat E6.1 cells

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 50 U/mL penicillin, and 50 µg/mL streptomycin)

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well flat-bottom tissue culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25, anti-PD-1)

Procedure:

  • Cell Culture: Maintain Jurkat cells in complete RPMI 1640 medium at a density of 1-5 x 10^5 cells/mL.

  • Plate Coating (for anti-CD3 stimulation): a. Dilute anti-human CD3 antibody to 1-10 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to the wells of a 96-well plate. c. Incubate for at least 2 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with 200 µL of sterile PBS.

  • Cell Seeding and Treatment: a. Resuspend Jurkat cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration. c. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate. d. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. e. Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL. f. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and PD-1. c. Acquire the samples on a flow cytometer and analyze the data.

Jurkat_Activation_Workflow A Coat 96-well plate with anti-CD3 antibody B Seed Jurkat cells (1x10^5 cells/well) A->B C Add this compound (e.g., 0.1-10 µM) & anti-CD28 antibody B->C D Incubate for 24-48 hours C->D E Stain with antibodies (CD69, CD25, PD-1) D->E F Analyze by Flow Cytometry E->F

Workflow for Jurkat T Cell Activation Assay.

Protocol 2: Primary T Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of primary T cell proliferation using CFSE dye dilution.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells

  • Complete RPMI 1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-human CD3 antibody

  • Anti-human CD28 antibody

  • This compound

  • DMSO

  • 96-well round-bottom tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Isolation: Isolate PBMCs or CD4+ T cells from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic bead selection for CD4+ T cells).

  • CFSE Staining: a. Resuspend cells in pre-warmed PBS at 1 x 10^7 cells/mL. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium. e. Wash the cells twice with complete medium.

  • Cell Seeding and Stimulation: a. Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate. c. Add anti-CD3/CD28 activation beads at the manufacturer's recommended ratio, or use plate-bound anti-CD3 (as in Protocol 1) and soluble anti-CD28. d. Add 50 µL of this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Flow Cytometry Analysis: a. Harvest the cells and stain with a viability dye and antibodies against T cell markers (e.g., CD4). b. Acquire the samples on a flow cytometer and analyze the CFSE dilution profile within the live, CD4+ T cell population.

T_Cell_Proliferation_Workflow A Isolate primary T cells B Label cells with CFSE A->B C Stimulate with anti-CD3/CD28 and treat with this compound B->C D Incubate for 3-5 days C->D E Analyze CFSE dilution by Flow Cytometry D->E Th17_Differentiation_Workflow A Isolate naive CD4+ T cells B Culture in anti-CD3 coated plate with Th17 polarizing cytokines A->B C Add this compound (e.g., 0.1-10 µM) B->C D Incubate for 4-6 days C->D E Measure IL-17A in supernatant by ELISA D->E F Optional: Intracellular IL-17A staining and Flow Cytometry D->F

References

Application Notes and Protocols for Flow Cytometry Analysis After SR0987 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a potent and selective synthetic agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][3] These T cell subsets are characterized by the production of the pro-inflammatory cytokine IL-17 and play a crucial role in anti-tumor immunity.[1][3] this compound enhances the protective immune response by promoting the proliferation of Th17/Tc17 cells, increasing IL-17 production, and concurrently decreasing the expression of the immune checkpoint receptor PD-1 on T cells.[1][2][3]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on T cell populations. The following protocols will enable researchers to quantify changes in Th17 and Tc17 populations, intracellular IL-17A expression, and surface PD-1 expression, providing critical insights into the immunomodulatory activity of this compound.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of T cells treated with this compound. This data is illustrative and based on findings reported in the literature.[1][3] Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.

Table 1: Effect of this compound on PD-1 Expression in T Cell Lines

Cell LineTreatment (24 hours)% PD-1 Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) of PD-1 (Mean ± SD)
JurkatVehicle (DMSO)45.2 ± 3.115,200 ± 1,100
This compound (1 µM)28.7 ± 2.59,800 ± 850
EL4Vehicle (DMSO)52.6 ± 4.218,500 ± 1,500
This compound (1 µM)35.1 ± 3.812,300 ± 1,200

*p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on ex vivo differentiated Murine Th17 Cells

Treatment (72 hours)% CD4+IL-17A+ Cells (Mean ± SD)% CD4+RORγt+ Cells (Mean ± SD)% CD4+PD-1+ Cells (Mean ± SD)
Vehicle (DMSO)15.3 ± 1.820.1 ± 2.242.5 ± 3.9
This compound (1 µM)25.8 ± 2.432.5 ± 3.129.8 ± 3.5*

*p < 0.05 compared to vehicle control.

Signaling Pathways and Experimental Workflows

RORgt_Signaling_Pathway RORγt Signaling Pathway Activated by this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular Effects This compound This compound RORgt RORγt (Retinoic acid-related orphan receptor gamma t) This compound->RORgt Agonist Binding (Activation) IL17A_Gene IL-17A Gene RORgt->IL17A_Gene Transcriptional Activation IL17F_Gene IL-17F Gene RORgt->IL17F_Gene IL22_Gene IL-22 Gene RORgt->IL22_Gene PD1_Gene PD-1 Gene (Pdcd1) RORgt->PD1_Gene Transcriptional Repression Th17_Diff Th17/Tc17 Differentiation and Proliferation RORgt->Th17_Diff Promotes IL17_Protein IL-17A/F, IL-22 (Pro-inflammatory Cytokines) IL17A_Gene->IL17_Protein Translation IL17F_Gene->IL17_Protein IL22_Gene->IL17_Protein PD1_Protein PD-1 Receptor PD1_Gene->PD1_Protein Translation Th17_Diff->IL17_Protein Increased Secretion Immune_Response Enhanced Anti-Tumor Immunity IL17_Protein->Immune_Response PD1_Protein->Immune_Response Reduced Immune Suppression

Caption: RORγt signaling pathway activated by this compound.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_culture Cell Culture and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Cell_Culture Culture T cells (e.g., Jurkat, EL4, or primary T cells) SR0987_Treatment Treat cells with this compound or Vehicle Control Cell_Culture->SR0987_Treatment Incubation Incubate for desired time (e.g., 24-72 hours) SR0987_Treatment->Incubation Harvest Harvest and wash cells Incubation->Harvest Surface_Stain Surface stain with anti-CD4, anti-CD8, and anti-PD-1 antibodies Harvest->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellularly stain with anti-IL-17A and anti-RORγt antibodies Fix_Perm->Intracellular_Stain Acquisition Acquire data on a flow cytometer Intracellular_Stain->Acquisition Gating Gate on CD4+ and CD8+ T cell populations Acquisition->Gating Analysis Analyze expression of PD-1, IL-17A, and RORγt Gating->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Analysis of PD-1, IL-17A, and RORγt Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

1.1. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • Cell Activation Cocktail (with Brefeldin A)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD4 (e.g., APC-H7)

    • Anti-Human CD8 (e.g., PerCP-Cy5.5)

    • Anti-Human PD-1 (e.g., PE-Cy7)

    • Anti-Human IL-17A (e.g., PE)

    • Anti-Human RORγt (e.g., Alexa Fluor 488)

  • Isotype control antibodies

  • Fixation/Permeabilization Buffer Kit

  • FACS tubes (5 mL polystyrene round-bottom tubes)

1.2. Cell Culture and Treatment

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • For the final 4-6 hours of incubation, add a cell activation cocktail containing a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to promote intracellular cytokine accumulation.

1.3. Staining Procedure

  • Harvest the cells and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of PBS containing the fluorochrome-conjugated antibodies for surface markers (anti-CD4, anti-CD8, anti-PD-1).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the Fixation/Permeabilization buffer kit.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cell pellet in 100 µL of permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular markers (anti-IL-17A, anti-RORγt).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of permeabilization buffer.

  • Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.

1.4. Flow Cytometry Analysis

  • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

  • Collect at least 50,000 events in the lymphocyte gate.

  • Use single-stained controls for compensation.

  • Gate on CD4+ and CD8+ T cell populations.

  • Within each T cell population, quantify the percentage of cells expressing PD-1, IL-17A, and RORγt.

  • Analyze the mean fluorescence intensity (MFI) of PD-1 to assess changes in expression levels.

Protocol 2: Analysis of PD-1 Expression in T Cell Lines (Jurkat, EL4)

2.1. Materials

  • Jurkat or EL4 T cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 for Jurkat, DMEM for EL4)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human PD-1 (for Jurkat) or Anti-Mouse PD-1 (for EL4)

  • Viability dye (e.g., 7-AAD)

  • FACS tubes

2.2. Cell Culture and Treatment

  • Culture Jurkat or EL4 cells in their respective complete media.

  • Seed cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.

  • Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO).

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

2.3. Staining Procedure

  • Harvest cells into FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of PBS containing the anti-PD-1 antibody and a viability dye.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with 2 mL of cold PBS.

  • Resuspend the final cell pellet in 300-500 µL of PBS for analysis.

2.4. Flow Cytometry Analysis

  • Acquire data on a flow cytometer.

  • Gate on the live, single-cell population using the viability dye and forward/side scatter parameters.

  • Determine the percentage of PD-1 positive cells and the MFI of PD-1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low cell viability High concentration of this compound or DMSO.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%.
Over-trypsinization (for adherent cells).Use a gentle cell detachment solution or scrape cells.
Weak intracellular staining signal Inefficient cell stimulation.Optimize the concentration and duration of the cell activation cocktail.
Insufficient permeabilization.Ensure the use of a high-quality fixation/permeabilization kit and follow the manufacturer's protocol carefully.
Antibody titration needed.Titrate the anti-IL-17A and anti-RORγt antibodies to find the optimal staining concentration.
High background staining Non-specific antibody binding.Include isotype controls to set gates appropriately. Use an Fc block reagent before staining.
Inadequate washing.Ensure thorough washing steps between staining procedures.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory effects of the RORγt agonist this compound using flow cytometry. By quantifying changes in key T cell populations and effector molecules, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in oncology and other immune-related diseases. Careful optimization of experimental conditions and adherence to proper flow cytometry practices are essential for obtaining high-quality, reproducible data.

References

Application Notes: SR0987 in Combination with PMA and Ionomycin for T-Cell Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic Retinoic Acid-related Orphan Receptor gamma t (RORγt) agonist, SR0987, in conjunction with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin. This compound is a potent agonist of RORγt, a key transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] These T cell subsets are critical for various immune responses and are implicated in autoimmunity and anti-tumor immunity.[1][2]

PMA and ionomycin are widely used reagents for the potent, non-specific activation of T-cells in vitro.[3][4] PMA directly activates Protein Kinase C (PKC), while ionomycin, a calcium ionophore, increases intracellular calcium levels.[4][5] This combination bypasses the T-cell receptor (TCR) complex to mimic downstream signaling events, leading to robust activation of transcription factors like NF-κB and Nuclear Factor of Activated T-cells (NFAT), and subsequent cytokine production.[5][6][7]

The combined use of this compound with PMA and ionomycin allows researchers to investigate the specific effects of RORγt agonism on T-cells that are in a fully activated state. This is particularly useful for dissecting the molecular mechanisms by which this compound modulates key T-cell functions, such as the production of the signature cytokine Interleukin-17 (IL-17) and the expression of immune checkpoint receptors like Programmed cell death protein 1 (PD-1).[8]

Mechanism of Action & Signaling Pathways

T-cell activation is a complex process initiated by TCR engagement, leading to a cascade of intracellular signaling. PMA and ionomycin circumvent the initial TCR signaling by directly activating key downstream pathways.

  • PMA acts as a diacylglycerol (DAG) analog to directly activate Protein Kinase C (PKC). This leads to the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[5][7][9]

  • Ionomycin facilitates the influx of extracellular calcium (Ca2+) into the cytoplasm.[4] The elevated intracellular Ca2+ levels activate the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression, including the gene for IL-2.[5][10][11]

This compound acts on a distinct pathway. As a RORγt agonist, it binds to the RORγt nuclear receptor, enhancing its transcriptional activity.[1][8][12] This leads to increased expression of RORγt target genes, most notably IL17A, and has also been shown to repress the expression of the immune checkpoint gene PDCD1 (encoding PD-1).[8]

PMA_Ionomycin_Signaling_Pathway PMA and Ionomycin Signaling Pathway cluster_nucleus PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates Ionomycin Ionomycin Ca2 Intracellular Ca2+ Ionomycin->Ca2 Increases NFkB NF-κB Pathway PKC->NFkB Activates Calcineurin Calcineurin Ca2->Calcineurin Activates Gene_Expression T-Cell Activation Gene Expression (e.g., IL-2) NFkB->Gene_Expression Translocates & Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Activates NFAT->Gene_Expression Translocates & Activates Nucleus Nucleus SR0987_Signaling_Pathway This compound Signaling Pathway cluster_nucleus This compound This compound RORgt RORγt This compound->RORgt Binds & Activates IL17 ↑ IL-17 Expression RORgt->IL17 Promotes Transcription PD1 ↓ PD-1 Expression RORgt->PD1 Represses Transcription Nucleus Nucleus Experimental_Workflow General Experimental Workflow Start Prepare T-Cell Suspension (e.g., Jurkat, EL4, or primary T-cells) Pretreat Pre-treat cells with this compound or DMSO Vehicle Control Start->Pretreat Stimulate Add PMA + Ionomycin for T-Cell Activation Pretreat->Stimulate Incubate Incubate for required duration (4-48 hours depending on endpoint) Stimulate->Incubate AddInhibitor Optional: Add Protein Transport Inhibitor (e.g., Brefeldin A) for last 4-6 hours Incubate->AddInhibitor Harvest Harvest Cells Incubate->Harvest If not measuring intracellular cytokines AddInhibitor->Harvest Analysis Downstream Analysis Harvest->Analysis qPCR RNA Isolation -> cDNA Synthesis -> qPCR (for gene expression analysis) Analysis->qPCR Flow Staining for Surface Markers (e.g., PD-1) and/or Intracellular Cytokines (e.g., IL-17) Analysis->Flow

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SR0987 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR0987. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using the RORγt agonist, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as an agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells.[3][4][5] As an agonist, this compound binds to RORγt and enhances its transcriptional activity, leading to increased expression of Th17-associated genes, such as Interleukin-17 (IL-17).[1][2] Unexpectedly, this compound has also been shown to decrease the expression of the immune checkpoint protein PD-1 on T cells.[1]

Q2: What are the expected effects of this compound in cell-based assays?

A2: In appropriate cell models (e.g., primary T cells, Jurkat T cells), treatment with this compound is expected to result in:

  • Increased production and secretion of IL-17.[1]

  • Decreased cell surface expression of PD-1.[1]

  • Increased activity in RORγt-dependent reporter gene assays.[1]

Q3: What is the recommended working concentration for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and assay conditions. A concentration-response curve is recommended to determine the optimal concentration for your specific experiment. However, published data indicates an EC50 of approximately 800 nM in RORγt reporter gene assays.[1][2] For cell-based assays, concentrations ranging from 1 µM to 30 µM have been used.[6]

Q4: In which cell lines can I test the activity of this compound?

A4: Human Jurkat T cells and murine EL4 T cells are suitable models for studying the effects of this compound on PD-1 expression and T cell activation.[1] For RORγt reporter assays, Human Embryonic Kidney 293T (HEK293T) cells are commonly used for transient transfection of the necessary plasmids.[1][6]

Troubleshooting Guides

Issue 1: No significant increase in IL-17 production observed after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with this compound (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your cell type.
Inappropriate Cell Model Ensure you are using a cell type known to produce IL-17 in response to RORγt activation, such as primary Th17-differentiated cells.
Incorrect T-cell stimulation For some cell types, co-stimulation (e.g., with anti-CD3/CD28 antibodies or PMA/ionomycin) may be required to observe robust IL-17 production.[1]
Issues with ELISA Refer to the troubleshooting section for the IL-17A ELISA protocol below. Common issues include improper antibody dilutions, insufficient washing, or expired reagents.[7][8][9][10]
Cell Viability High concentrations of this compound or prolonged incubation times may affect cell viability. Perform a cytotoxicity assay to ensure the observed effect is not due to cell death.
Issue 2: No significant decrease in PD-1 expression observed after this compound treatment.
Possible Cause Troubleshooting Step
Low Basal PD-1 Expression Some cell lines, like unstimulated Jurkat T cells, have low basal expression of PD-1. Consider stimulating the cells (e.g., with PHA or anti-CD3/CD28 antibodies) to upregulate PD-1 expression before treatment with this compound.
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration for PD-1 downregulation in your cell line.
Incorrect Incubation Time The effect of this compound on PD-1 expression may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Flow Cytometry Staining Issues Refer to the troubleshooting section for the Flow Cytometry protocol below. Problems can arise from incorrect antibody titration, improper compensation, or issues with cell viability.[11][12][13][14]
Issue 3: Inconsistent or unexpected results in the RORγt reporter gene assay.
Possible Cause Troubleshooting Step
Low Transfection Efficiency Optimize the transfection protocol for your HEK293T cells. This includes the ratio of DNA to transfection reagent and the cell density at the time of transfection.[15]
High Background Signal High basal activity of RORγt can lead to a high background. Consider co-transfecting with a RORγt inverse agonist (e.g., ursolic acid) to reduce the basal activity and improve the assay window for detecting agonism.[1]
Luciferase Assay Interference Test for potential interference of this compound with the luciferase enzyme or substrate. This can be done by adding this compound to a cell lysate with known luciferase activity.[15][16]
Cell Viability Ensure that the concentrations of this compound used are not cytotoxic to the HEK293T cells.
Reagent Quality Use fresh, high-quality plasmid DNA and luciferase assay reagents. Avoid repeated freeze-thaw cycles of reagents.[15]

Data Presentation

Table 1: Summary of this compound In Vitro Activity

Assay Cell Line Parameter This compound Activity Reference
RORγt Reporter Gene AssayHEK293TEC50~800 nM[1]
IL-17 Promoter Reporter AssayHEK293TFold Induction (at 30 µM)~6-fold[1][6]
PD-1 ExpressionJurkat T cellsEffectDecreased cell surface expression[1]
IL-17 Gene ExpressionEL4 T cellsEffectIncreased expression[1]

Experimental Protocols

Protocol 1: RORγt Reporter Gene Assay in HEK293T Cells
  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a Gal4-RORγt-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization). Use a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO). To enhance the assay window, consider pre-treating the cells with a RORγt inverse agonist like ursolic acid (e.g., 2 µM) before adding this compound.[1][6]

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the this compound concentration to determine the EC50.

Protocol 2: Flow Cytometry for PD-1 Expression on Jurkat T cells
  • Cell Culture and Treatment: Culture Jurkat T cells in appropriate media. To upregulate basal PD-1 expression, consider stimulating the cells with Phytohemagglutinin (PHA) for 24-48 hours. Seed the cells in a multi-well plate and treat with this compound at the desired concentrations for 24-72 hours.

  • Cell Staining:

    • Harvest the cells and wash with ice-cold FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in FACS buffer containing a fluorescently labeled anti-human PD-1 antibody.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include appropriate controls, such as unstained cells and isotype control-stained cells.

  • Data Analysis: Gate on the live cell population and analyze the percentage of PD-1 positive cells or the mean fluorescence intensity (MFI) of PD-1.

Protocol 3: IL-17A ELISA from T-cell Supernatants
  • Cell Culture and Supernatant Collection: Culture primary T cells or a suitable T cell line under conditions that promote IL-17 production. Treat the cells with this compound for the desired time. After incubation, centrifuge the cell culture plate and carefully collect the supernatant.

  • ELISA Procedure:

    • Perform the IL-17A ELISA according to the manufacturer's instructions for the specific kit being used.[8][17]

    • Briefly, this involves adding the supernatants and a standard curve of recombinant IL-17A to an antibody-coated plate.

    • This is followed by incubation with a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.

Mandatory Visualization

SR0987_Signaling_Pathway This compound This compound RORgt RORγt This compound->RORgt activates PD1_Gene PD-1 Gene This compound->PD1_Gene represses transcription IL17_Gene IL-17 Gene RORgt->IL17_Gene promotes transcription Th17_Differentiation Th17 Differentiation RORgt->Th17_Differentiation drives IL17_Protein IL-17 Protein IL17_Gene->IL17_Protein translates to Immune_Response Enhanced Anti-Tumor Immune Response IL17_Protein->Immune_Response contributes to PD1_Protein PD-1 Protein PD1_Gene->PD1_Protein translates to PD1_Protein->Immune_Response suppresses

Caption: this compound signaling pathway.

Experimental_Workflow cluster_reporter RORγt Reporter Assay cluster_pd1 PD-1 Expression Assay cluster_il17 IL-17 Production Assay HEK293T_seeding Seed HEK293T cells Transfection Transfect with RORγt and reporter plasmids HEK293T_seeding->Transfection SR0987_treatment_reporter Treat with this compound Transfection->SR0987_treatment_reporter Luciferase_assay Perform Dual-Luciferase Assay SR0987_treatment_reporter->Luciferase_assay EC50_determination Determine EC50 Luciferase_assay->EC50_determination Jurkat_culture Culture & Stimulate Jurkat T cells SR0987_treatment_pd1 Treat with this compound Jurkat_culture->SR0987_treatment_pd1 PD1_staining Stain for PD-1 SR0987_treatment_pd1->PD1_staining Flow_cytometry Analyze by Flow Cytometry PD1_staining->Flow_cytometry PD1_expression_analysis Quantify PD-1 Expression Flow_cytometry->PD1_expression_analysis Tcell_culture Culture T cells SR0987_treatment_il17 Treat with this compound Tcell_culture->SR0987_treatment_il17 Supernatant_collection Collect Supernatant SR0987_treatment_il17->Supernatant_collection IL17_ELISA Perform IL-17A ELISA Supernatant_collection->IL17_ELISA IL17_quantification Quantify IL-17A IL17_ELISA->IL17_quantification

Caption: Experimental workflow for this compound.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Cell_Model Is the cell model appropriate? Check_Concentration->Check_Cell_Model Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Assay_Protocol Was the assay protocol followed correctly? Check_Cell_Model->Check_Assay_Protocol Yes Validate_Cell_Line Validate cell line and experimental conditions Check_Cell_Model->Validate_Cell_Line No Check_Reagents Are all reagents of good quality? Check_Assay_Protocol->Check_Reagents Yes Review_Protocol Review protocol and include proper controls Check_Assay_Protocol->Review_Protocol No Replace_Reagents Replace expired or low-quality reagents Check_Reagents->Replace_Reagents No Consult_Literature Consult literature for similar issues Check_Reagents->Consult_Literature Yes Dose_Response->Check_Cell_Model Validate_Cell_Line->Check_Assay_Protocol Review_Protocol->Check_Reagents Replace_Reagents->Consult_Literature

Caption: Troubleshooting decision tree.

References

Technical Support Center: SR0987 and IL-17 Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Interleukin-17 (IL-17) induction with the RORγt agonist, SR0987.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce IL-17 production?

This compound is a synthetic small molecule that acts as an agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is the master transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are the primary producers of IL-17A.[1][2] By binding to and activating RORγt, this compound enhances the transcriptional program that drives naive CD4+ T cells to differentiate into Th17 cells, thereby increasing the production of IL-17.[3]

Q2: What is the reported potency of this compound?

This compound has a reported half-maximal effective concentration (EC50) of approximately 800 nM in a RORγt gene reporter assay. This value can serve as a starting point for dose-response experiments in your specific cell system.

Q3: Besides IL-17 induction, does this compound have other known effects on T cells?

Yes, in addition to increasing IL-17 expression, this compound has been shown to repress the expression of the immune checkpoint receptor PD-1 (Programmed cell death protein 1) on T cells.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol, with a reported solubility of up to 100 mM in both solvents. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while some can tolerate up to 0.5%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5][6]

Troubleshooting Guide for Inconsistent IL-17 Induction

Inconsistent IL-17 induction when using this compound can arise from several factors, ranging from reagent quality to the inherent biological variability of the cells. This guide addresses common issues in a question-and-answer format.

Q1: I am not observing any significant increase in IL-17 production after treating my cells with this compound. What could be the problem?

Possible Causes and Solutions:

  • Suboptimal this compound Concentration: The optimal concentration of this compound can vary between different cell types and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay. A typical starting range could be from 100 nM to 10 µM.

  • Inactive this compound: Improper storage or handling may have degraded the compound.

    • Solution: Ensure that the this compound stock solution was prepared and stored correctly. If in doubt, use a fresh vial or a newly purchased batch of the compound.

  • Poor Th17 Polarizing Conditions: this compound acts as an enhancer of Th17 differentiation, which requires a specific cytokine environment.

    • Solution: Ensure that your cell culture medium is supplemented with the appropriate polarizing cytokines. For human naive CD4+ T cells, this typically includes TGF-β, IL-6, IL-1β, and IL-23. The quality and activity of these recombinant cytokines are critical.

  • Issues with Naive CD4+ T Cell Isolation: The purity and activation state of your starting cell population are crucial.

    • Solution: Use a reputable method for isolating naive CD4+ T cells (e.g., magnetic-activated cell sorting or fluorescence-activated cell sorting) and verify the purity by flow cytometry. Ensure the cells are properly activated with anti-CD3 and anti-CD28 antibodies.

Q2: The level of IL-17 induction varies significantly between experiments. What could be causing this variability?

Possible Causes and Solutions:

  • Biological Variability of T Cells: Naive CD4+ T cells are a heterogeneous population, and their propensity to differentiate into Th17 cells can vary between donors.

    • Solution: Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, be prepared for some inter-donor variability and analyze the data accordingly.

  • Inconsistent Reagent Quality: The activity of recombinant cytokines and antibodies can vary between lots.

    • Solution: Test new lots of critical reagents (cytokines, antibodies) before use in large-scale experiments. Consider aliquoting and storing reagents to minimize variability from handling.

  • Variations in Cell Culture Conditions: Minor differences in cell density, media changes, and incubation times can impact differentiation efficiency.

    • Solution: Standardize your experimental protocol as much as possible. Maintain detailed records of all experimental parameters.

Q3: I see an increase in IL-17, but the overall percentage of Th17 cells is low. How can I improve the differentiation efficiency?

Possible Causes and Solutions:

  • Differentiation into Other T Helper Subsets: The cytokine cocktail may be inadvertently promoting the differentiation of other T helper lineages (e.g., Th1 or Treg cells).

    • Solution: Include neutralizing antibodies against cytokines that promote other lineages, such as anti-IFN-γ (to block Th1) and anti-IL-4 (to block Th2).

  • Suboptimal Cytokine Concentrations: The balance of polarizing cytokines is critical for efficient Th17 differentiation.

    • Solution: Optimize the concentrations of your Th17 polarizing cytokines. Refer to the table below for commonly used concentration ranges.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target RORγt
Activity Agonist
EC50 ~800 nM
Solubility Up to 100 mM in DMSO and ethanol

Table 2: Recommended Cytokine Concentrations for Human Th17 Differentiation

CytokineTypical Concentration Range
TGF-β 1 - 10 ng/mL
IL-6 10 - 50 ng/mL
IL-1β 10 - 20 ng/mL
IL-23 10 - 50 ng/mL
Anti-IFN-γ 1 - 10 µg/mL
Anti-IL-4 1 - 10 µg/mL

Note: The optimal concentration for each cytokine should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol: In Vitro Human Th17 Differentiation with this compound

This protocol describes a general procedure for inducing IL-17 production from naive human CD4+ T cells using this compound.

Materials:

  • Naive human CD4+ T cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Plate-bound anti-human CD3 antibody

  • Soluble anti-human CD28 antibody

  • Recombinant human TGF-β, IL-6, IL-1β, and IL-23

  • Neutralizing anti-human IFN-γ and anti-IL-4 antibodies

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

Procedure:

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.

  • Cell Plating: Resuspend naive human CD4+ T cells in complete RPMI-1640 medium and plate at a density of 1-2 x 10^5 cells per well.

  • Th17 Polarization Cocktail Preparation: Prepare a 2X Th17 polarizing cocktail in complete RPMI-1640 medium containing soluble anti-CD28 antibody (e.g., 2 µg/mL), TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4 at their optimal concentrations.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution. Add the desired final concentrations of this compound to the appropriate wells. Remember to include a vehicle control (DMSO).

  • Initiate Differentiation: Add an equal volume of the 2X Th17 polarizing cocktail to each well. The final volume should be 200 µL.

  • Incubation: Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO₂.

  • Analysis of IL-17 Production:

    • ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using a commercial ELISA kit.

    • Intracellular Flow Cytometry: Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours. Then, stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using fluorescently labeled antibodies and analyze by flow cytometry.

Visualizations

SR0987_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytokines Polarizing Cytokines This compound This compound RORgt RORγt This compound->RORgt Binds and Activates IL17_promoter IL-17 Promoter RORgt->IL17_promoter Binds and Transcribes STAT3 STAT3 STAT3->RORgt Induces Expression IL17_mRNA IL-17 mRNA IL17_promoter->IL17_mRNA IL17_protein IL-17 Protein IL17_mRNA->IL17_protein Translation Secreted IL-17 Secreted IL-17 IL17_protein->Secreted IL-17 TGFb_IL6 TGF-β, IL-6, IL-23 TGFb_IL6->STAT3 Activate

Caption: this compound signaling pathway for IL-17 induction.

troubleshooting_workflow start Inconsistent IL-17 Induction q1 Is there any IL-17 induction at all? start->q1 q2 Is the induction level variable? q1->q2 Yes a1_1 Check this compound concentration (dose-response) q1->a1_1 No q3 Is the percentage of Th17 cells low? q2->q3 No a2_1 Account for biological variability (donors) q2->a2_1 Yes a3_1 Add neutralizing antibodies (anti-IFN-γ, anti-IL-4) q3->a3_1 Yes a1_2 Verify this compound activity (fresh stock) a1_1->a1_2 a1_3 Optimize Th17 polarizing conditions a1_2->a1_3 a1_4 Confirm naive T cell purity and activation a1_3->a1_4 a2_2 Standardize reagent lots a2_1->a2_2 a2_3 Maintain consistent culture conditions a2_2->a2_3 a3_2 Optimize cytokine concentrations a3_1->a3_2

Caption: Troubleshooting workflow for inconsistent IL-17 induction.

References

Technical Support Center: SRF-388 (SR0987) and PD-1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of SRF-388 (formerly SR0987), a first-in-class anti-IL-27 antibody, on the PD-1/PD-L1 axis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SRF-388?

A1: SRF-388 is a fully human monoclonal antibody that targets the p28 subunit of the immunosuppressive cytokine Interleukin-27 (IL-27).[1][2] By inhibiting IL-27, SRF-388 blocks its downstream signaling, which is known to suppress the immune system within the tumor microenvironment.[1][2][3] Preclinical studies have demonstrated that this blockade leads to enhanced immune cell activation and potent anti-tumor effects, both as a monotherapy and in combination with other cancer therapies like anti-PD-1 agents.[1][2][3]

Q2: How does SRF-388 influence the PD-1/PD-L1 pathway?

A2: The immunoregulatory cytokine IL-27 has been shown to upregulate inhibitory immune checkpoint receptors, including PD-L1.[4] Therefore, by neutralizing IL-27, SRF-388 is expected to reduce the expression of PD-L1 on tumor cells. This reduction in PD-L1 can, in turn, decrease the engagement of the PD-1 receptor on T cells, thereby promoting an anti-tumor immune response. This mechanism suggests a complementary effect when SRF-388 is used in combination with anti-PD-1 therapies.[1][4]

Q3: Is it expected to see changes in PD-1 expression on T cells after SRF-388 treatment?

A3: While the primary effect of SRF-388 is on the IL-27 pathway, which influences PD-L1 expression, changes in the overall immune activation state within the tumor microenvironment could indirectly lead to dynamic changes in PD-1 expression on T cells. Increased T cell activation and proliferation, resulting from the blockade of the immunosuppressive IL-27, might lead to a transient increase in PD-1 expression on newly activated T cells. Conversely, a reduction in chronic antigen stimulation due to tumor regression could lead to a decrease in PD-1 expression on exhausted T cells over time.

Troubleshooting Guide: Unexpected PD-1 Expression Changes

This guide addresses potential issues researchers may encounter when evaluating PD-1 expression in response to SRF-388 treatment in pre-clinical or clinical settings.

Issue 1: Increased PD-1 expression on tumor-infiltrating lymphocytes (TILs) following SRF-388 treatment.

  • Potential Cause: This may not be an adverse finding but rather an indication of immune activation. SRF-388's blockade of the immunosuppressive IL-27 can lead to a more robust anti-tumor T cell response. Newly activated T cells transiently upregulate PD-1 as a normal part of their activation cycle.

  • Troubleshooting Steps:

    • Co-stain for other activation markers: Analyze TILs for co-expression of other T cell activation markers such as CD69, ICOS, or Granzyme B. An increase in these markers alongside PD-1 would support the hypothesis of immune activation.

    • Assess T cell proliferation: Use proliferation assays (e.g., Ki-67 staining) to determine if the PD-1 positive population is expanding.

    • Functional Assays: Perform functional assays to assess the cytokine production (e.g., IFN-γ, TNF-α) and cytotoxic capacity of the TILs. Increased functionality would indicate that the PD-1 expressing cells are not exhausted.

Issue 2: No significant change or a decrease in overall PD-1 expression in the tumor microenvironment.

  • Potential Cause: This could indicate several possibilities:

    • The tumor microenvironment may have low levels of T cell infiltration to begin with.

    • The dominant mechanism of immune suppression in the specific model may not be IL-27 mediated.

    • The timing of the analysis may be suboptimal to observe peak changes in PD-1 expression.

  • Troubleshooting Steps:

    • Baseline Characterization: Ensure thorough baseline characterization of the tumor microenvironment, including the initial density of T cell infiltration and PD-1/PD-L1 expression.

    • Time-course Analysis: Conduct a time-course experiment to evaluate PD-1 expression at multiple time points after SRF-388 administration.

    • Evaluate other Immune Checkpoints: Investigate the expression of other immune checkpoint molecules, such as TIM-3 and LAG-3, which may also be modulated by the IL-27 pathway.

Data Presentation

Table 1: Summary of SRF-388 Monotherapy Clinical Trial Data

Trial PhaseCancer TypeNumber of Patients (at or above RP2D)Overall Response Rate (ORR)Key Observations
Phase 1/1b (NCT04374877)Non-Small Cell Lung Cancer (NSCLC)922%Confirmed partial responses were observed in patients with squamous NSCLC who had prior anti-PD-(L)1 treatment.[3]
Phase 1Clear Cell Renal Cell Carcinoma (ccRCC)101 confirmed partial responseMet criteria for opening Stage 2 of the monotherapy cohort.[4]
Phase 1Hepatocellular Carcinoma (HCC)-1 confirmed partial response (in combination with pembrolizumab)Patient was refractory to prior VEGFR TKIs.[1]

Experimental Protocols

Protocol 1: In Vitro Co-culture Assay to Assess SRF-388 Effect on PD-L1 Expression

  • Cell Culture: Culture a cancer cell line known to express PD-L1 (e.g., from lung, liver, or kidney cancer) and peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-culture Setup: Co-culture the cancer cells with pre-activated T cells (from PBMCs) at an appropriate effector-to-target ratio (e.g., 5:1).

  • Treatment: Treat the co-culture with varying concentrations of SRF-388 or an isotype control antibody.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

  • Flow Cytometry Analysis: Harvest the cells and stain for surface markers including PD-L1 on the cancer cells and PD-1 on the T cells. Analyze the median fluorescence intensity (MFI) of PD-L1 on the cancer cells to determine changes in expression.

Visualizations

SRF388_Mechanism_of_Action cluster_TME Tumor Microenvironment IL27 IL-27 TumorCell Tumor Cell IL27->TumorCell Upregulates T_Cell T Cell IL27->T_Cell Immunosuppression PDL1 PD-L1 TumorCell->PDL1 T_Cell->TumorCell Anti-tumor activity PD1 PD-1 PDL1->PD1 Binds & Inhibits PD1->T_Cell SRF388 SRF-388 SRF388->IL27 Blocks

Caption: Mechanism of SRF-388 in the tumor microenvironment.

Experimental_Workflow start Start: In Vitro or In Vivo Model treatment Treatment: SRF-388 vs. Control start->treatment harvest Harvest Cells/Tissue (Time-course) treatment->harvest analysis Analysis: Flow Cytometry harvest->analysis data Data Interpretation: Assess PD-1/PD-L1 Expression & T-cell Activation analysis->data troubleshoot Troubleshooting: Unexpected Results? data->troubleshoot troubleshoot->analysis Re-evaluate end Conclusion troubleshoot->end Resolved

Caption: General experimental workflow for studying SRF-388 effects.

References

Technical Support Center: Optimizing SR0987 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of SR0987 for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells, which are involved in inflammatory responses and anti-tumor immunity.[1] As an agonist, this compound activates RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17).[1] Additionally, this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on T cells.[1] This dual action of promoting pro-inflammatory cytokine production and reducing an inhibitory signal makes this compound a compound of interest for cancer immunotherapy.

2. What is a recommended starting dose for this compound in in vivo mouse studies?

As of the latest available data, specific in vivo dosing regimens for this compound have not been published. However, based on studies with other synthetic RORγt agonists, a starting point for dose-finding studies can be inferred. For instance, the RORγ agonist LYC-54143 has been administered orally to mice at a dose of 100 mg/kg twice daily in syngeneic tumor models. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model and experimental endpoint.

3. How should I formulate this compound for in vivo administration?

This compound is known to be soluble in DMSO and ethanol. For in vivo use, especially for oral gavage, it is common to first dissolve the compound in a small amount of DMSO and then dilute it in a vehicle that is well-tolerated by the animals. The final concentration of DMSO should be kept low (typically below 10%) to avoid toxicity.[2] A multi-component vehicle may be necessary to maintain the solubility of hydrophobic compounds.

Recommended Vehicle Formulations for Oral Gavage:

Vehicle ComponentConcentrationNotes
DMSO5-10%Initial solvent for this compound.[2]
PEG300/PEG40030-90%A commonly used solubilizing agent.
Tween 80 / Polysorbate 800.05-5%A surfactant to improve solubility and stability.[2]
Carboxymethyl cellulose (CMC)0.5-2%A suspending agent.[2]
Saline or Waterq.s. to final volumeDiluent.

It is essential to test the stability of your final formulation before administration.

4. What are the expected pharmacokinetic properties of this compound?

Specific pharmacokinetic (PK) data for this compound are not currently available in the public domain. However, studies with other small molecule RORγt modulators suggest that oral bioavailability is achievable. For example, a RORγt inverse agonist was reported to have an AUC of 5058 ng·h/mL after a 10 mg/kg oral dose in mice, indicating good plasma exposure. Researchers should conduct their own PK studies to determine key parameters such as Cmax, tmax, half-life, and bioavailability for this compound in their chosen animal model.

5. How can I assess the pharmacodynamic (PD) effects of this compound in vivo?

The primary pharmacodynamic effects of this compound are the modulation of IL-17 and PD-1. Here are some recommended methods for assessing these changes:

  • IL-17 Measurement:

    • ELISA: Measure IL-17A levels in serum or in the supernatant of ex vivo re-stimulated splenocytes or tumor-infiltrating lymphocytes (TILs).

    • Intracellular Flow Cytometry: Isolate lymphocytes from the spleen, lymph nodes, or tumor and stain for intracellular IL-17A in CD4+ (Th17) and CD8+ (Tc17) T cell populations.

    • qPCR: Analyze the mRNA expression of Il17a in isolated T cells or tumor tissue.

  • PD-1 Measurement:

    • Flow Cytometry: Measure the surface expression of PD-1 on T cells from peripheral blood, spleen, lymph nodes, or tumors. The mean fluorescence intensity (MFI) and the percentage of PD-1 positive cells are key metrics.

    • Immunohistochemistry (IHC): Stain tumor sections to visualize and quantify the infiltration of PD-1 positive cells.

The kinetics of these PD effects can vary, with changes in gene expression often preceding changes in protein levels. It is advisable to perform a time-course experiment to determine the optimal time points for analysis after this compound administration.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in the Vehicle

  • Problem: The formulated this compound solution is cloudy or contains visible precipitate.

  • Possible Causes:

    • The concentration of this compound is too high for the chosen vehicle.

    • The proportion of the initial solvent (e.g., DMSO) is too low in the final formulation.

    • The vehicle components are not compatible.

  • Solutions:

    • Decrease the concentration of this compound.

    • Increase the percentage of the initial solvent (e.g., DMSO), but be mindful of its potential toxicity (generally keep below 10% for oral administration). [2]

    • Try alternative or additional co-solvents and surfactants. A combination of DMSO, PEG, and a surfactant like Tween 80 can be effective.[2]

    • Use gentle heating and sonication to aid dissolution, but be cautious of compound stability at higher temperatures.

    • Prepare a suspension instead of a solution. If a stable solution cannot be achieved, a uniform suspension using a vehicle like 0.5% carboxymethyl cellulose (CMC) can be an alternative.[2] Ensure the suspension is homogenous before each administration.

Issue 2: No Observable In Vivo Efficacy

  • Problem: this compound administration does not result in the expected biological effect (e.g., no change in tumor growth, no increase in IL-17).

  • Possible Causes:

    • Inadequate Dose: The dose of this compound may be too low to achieve a therapeutic concentration at the target site.

    • Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route.

    • Rapid Metabolism/Clearance: this compound might be rapidly metabolized and cleared from the system.

    • Suboptimal Dosing Frequency: The dosing schedule may not be frequent enough to maintain a therapeutic concentration.

    • Model Resistance: The chosen animal model may not be responsive to RORγt agonism.

  • Solutions:

    • Conduct a dose-escalation study to determine if higher, well-tolerated doses produce an effect.

    • Perform a pharmacokinetic (PK) study to measure the plasma and tissue concentrations of this compound after administration. This will help to determine if the lack of efficacy is due to poor exposure.

    • Increase the dosing frequency. Based on the PK data, adjust the dosing schedule to maintain drug levels above the target concentration.

    • Confirm target engagement by measuring pharmacodynamic (PD) markers (e.g., IL-17, PD-1) in a pilot study. This can confirm that this compound is reaching its target and modulating its activity, even if a gross phenotype is not yet observed.

    • Re-evaluate the animal model. Ensure that the model is appropriate for studying the effects of RORγt agonism. For example, in an oncology setting, the tumor model should have an intact immune system (syngeneic models are preferred over xenografts in immunocompromised mice).

Issue 3: Vehicle-Related Toxicity or Adverse Events

  • Problem: Animals show signs of distress, weight loss, or other adverse effects that are also observed in the vehicle control group.

  • Possible Causes:

    • The concentration of a vehicle component (e.g., DMSO, ethanol) is too high.

    • The vehicle itself is causing an inflammatory or toxic response.

    • The osmolality or pH of the formulation is not suitable for the route of administration.

  • Solutions:

    • Run a vehicle-only tolerability study before initiating the main experiment.

    • Reduce the concentration of potentially toxic components like DMSO to the lowest effective level.

    • Explore alternative, better-tolerated vehicles. For example, if a DMSO/PEG formulation is causing issues, a corn oil-based formulation might be an alternative for oral administration of hydrophobic compounds.[2]

    • Adjust the pH of the formulation to be within a physiologically acceptable range (typically pH 5-8 for oral administration).

    • Divide the daily dose into two smaller administrations to reduce the bolus effect of the vehicle.

Visualizations

Signaling Pathway

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGFbR TGFb->TGFbR Binds IL6 IL6 IL6R IL6R IL6->IL6R Binds SMAD23 SMAD23 TGFbR->SMAD23 Phosphorylates JAK JAK IL6R->JAK Activates pSMAD23 pSMAD23 STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 RORgt_Gene RORC Gene pSTAT3->RORgt_Gene Induces Transcription pSMAD23->RORgt_Gene Induces Transcription RORgt_Protein RORγt RORgt_Gene->RORgt_Protein Translates to IL17_Gene IL17 Gene RORgt_Protein->IL17_Gene Activates Transcription PD1_Gene PDCD1 Gene (PD-1) RORgt_Protein->PD1_Gene Represses Transcription IL17_Expression IL-17 Expression IL17_Gene->IL17_Expression This compound This compound This compound->RORgt_Protein Agonist Binding PD1_Expression PD-1 Expression PD1_Gene->PD1_Expression

Caption: RORγt signaling pathway in Th17 cell differentiation and the action of this compound.

Experimental Workflow

InVivo_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life Study cluster_analysis Phase 3: Endpoint Analysis cluster_outcome Phase 4: Outcome Assessment A Select Animal Model (e.g., Syngeneic Tumor Model) B Determine Dosing Route (e.g., Oral Gavage) A->B C Vehicle Formulation & Tolerability Study B->C D Dose Escalation Study (Determine MTD) C->D F Randomize Animals into Treatment Groups D->F E Tumor Implantation / Disease Induction E->F G Administer this compound & Vehicle Control F->G H Monitor Animal Health & Tumor Growth G->H I Pharmacokinetic (PK) Analysis (Satellite Group) G->I J Pharmacodynamic (PD) Analysis (Blood, Spleen, Tumor) H->J N Data Analysis & Statistical Evaluation H->N O Correlate PK/PD with Efficacy I->O K Flow Cytometry (IL-17, PD-1) J->K L ELISA / qPCR (Cytokines, Gene Expression) J->L M Immunohistochemistry (IHC) (Tumor Microenvironment) J->M K->N L->N M->N N->O

Caption: General experimental workflow for an in vivo study with this compound.

References

SR0987 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxic effects of SR0987 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (TH17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] As an agonist, this compound enhances the activity of RORγt. This leads to the proliferation of TH17 cells, increased production of pro-inflammatory cytokines like IL-17, and a reduction in the expression of the immune checkpoint protein PD-1 on T cells.[1][2]

Q2: Is this compound expected to be directly cytotoxic to cancer cell lines?

A2: Based on its known mechanism, this compound is not primarily expected to be directly cytotoxic to most cancer cell lines in a monoculture setting. Its anti-tumor effects are thought to be mediated by enhancing the adaptive immune response against the tumor.[1][2] Therefore, in standard in vitro cytotoxicity assays lacking immune cells, this compound may not show significant cell-killing activity.

Q3: In which cell lines have the effects of this compound been studied?

A3: The effects of this compound have been documented in immune cell lines. For instance, it has been shown to decrease cell surface PD-1 expression in Jurkat T cells and to increase IL-17 expression in EL4 cells.[2]

Q4: What are the potential applications of this compound in cancer research?

A4: this compound holds promise as a potential cancer immunotherapeutic agent. By activating RORγt, it can bolster the anti-tumor immune response, potentially making tumors more susceptible to immune-mediated killing.[1][3] This represents a unique approach to cancer treatment, focusing on enhancing the patient's own immune system to fight the cancer.

Troubleshooting Guides

Issue 1: No significant cytotoxicity is observed in my cancer cell line after treatment with this compound.

  • Possible Cause: As an immunomodulatory agent, this compound's anti-cancer effects are likely indirect and dependent on the presence of immune cells. In a typical in vitro cytotoxicity assay with only cancer cells, the absence of immune cells means the primary mechanism of this compound is not being tested.

  • Troubleshooting Steps:

    • Confirm Compound Activity: Before conducting cytotoxicity assays, verify the activity of this compound in a relevant system. For example, you can test its ability to induce IL-17 in a RORγt-expressing T-cell line.

    • Consider a Co-culture System: To assess the immunomodulatory effects of this compound, establish a co-culture system with your cancer cell line and appropriate immune cells (e.g., T cells). This will allow you to determine if this compound enhances immune cell-mediated killing of the cancer cells.

    • Evaluate Different Endpoints: Instead of solely measuring cell death, consider assessing markers of immune activation on the T cells in your co-culture system.

Issue 2: High variability in results between experimental replicates.

  • Possible Cause: High variability can stem from several factors, including inconsistent cell seeding, issues with compound solubility, or edge effects in multi-well plates.[4]

  • Troubleshooting Steps:

    • Ensure Consistent Cell Seeding: Use a consistent cell passage number and ensure a single-cell suspension before plating.[4]

    • Verify Compound Solubility: this compound is a small molecule that may require a specific solvent (e.g., DMSO). Ensure it is fully dissolved before adding it to your cell culture medium and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.

    • Mitigate Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells of your plate, consider not using the perimeter wells for experimental data. Instead, fill them with sterile PBS or culture medium.[4]

Issue 3: Unexpectedly high background signal in the cytotoxicity assay.

  • Possible Cause: High background can be caused by the compound interfering with the assay reagents, or by contamination.[5]

  • Troubleshooting Steps:

    • Include Compound-Only Controls: To check for interference, set up control wells containing the same concentrations of this compound in culture medium but without cells. Subtract these background readings from your experimental wells.[5]

    • Test for Contamination: Regularly check your cell cultures for microbial contamination, which can affect assay results.[4]

Data Presentation

Table 1: Reported Effects of this compound on Specific Cell Lines

Cell LineCell TypeEffect of this compound TreatmentReference
JurkatHuman T-cellDecreased cell surface PD-1 expression[2]
EL4Murine T-cellIncreased IL-17 expression[2]

Table 2: User Experimental Data Template for this compound Cytotoxicity

Cell LineCancer TypeAssay TypeIncubation Time (hrs)This compound IC50 (µM)Notes

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

  • Target cell line(s)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle-only controls (medium with the same concentration of solvent used for this compound).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using non-linear regression analysis.

Visualizations

SR0987_Signaling_Pathway cluster_nucleus Cellular Processes This compound This compound RORgt RORγt This compound->RORgt Activates Transcription Gene Transcription RORgt->Transcription Initiates Nucleus Nucleus IL17 IL-17 Production Transcription->IL17 Increases PD1 PD-1 Expression Transcription->PD1 Decreases TCell T-Cell Proliferation Transcription->TCell Promotes

Caption: this compound signaling pathway.

Cytotoxicity_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_this compound Add this compound Serial Dilutions Incubate_24h->Add_this compound Incubate_Exposure Incubate for Exposure Period (e.g., 24-72h) Add_this compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze Analyze Data & Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic Issue No Observed Cytotoxicity Check_Mechanism Is the assay system appropriate for an immunomodulatory agent? Issue->Check_Mechanism Check_Compound Is the compound active? Issue->Check_Compound Check_Assay Is the assay performing correctly? Issue->Check_Assay Solution_CoCulture Consider a co-culture assay with immune cells. Check_Mechanism->Solution_CoCulture No Solution_Verify Verify this compound activity in a T-cell activation assay. Check_Compound->Solution_Verify Unsure Solution_Controls Check positive and negative assay controls. Check_Assay->Solution_Controls Unsure

Caption: Troubleshooting logical relationships.

References

SR0987 stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR0987. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential challenges related to the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[1][3] By activating RORγt, this compound can drive the proliferation of Th17 and Tc17 cells, enhance IL-17 production, and decrease the expression of the immune checkpoint receptor PD-1.[1][2] This modulation of the immune system suggests its potential therapeutic application in areas like cancer immunotherapy.[1][2]

Q2: What are the common signs of this compound degradation in my cell culture experiments?

Inconsistent or lower-than-expected experimental results are primary indicators of potential degradation.[4] For example, you might observe a reduced effect on Th17 cell differentiation or a less significant decrease in PD-1 expression than anticipated. Visual changes in the culture medium, such as a color shift after the addition of this compound, could also suggest chemical degradation or the formation of byproducts.[4][5]

Q3: What factors can influence the stability of this compound in culture media?

Several factors can affect the stability of small molecules like this compound in culture media:

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.[5][6]

  • Light Exposure: Photochemical degradation can occur if the compound is sensitive to light.[5]

  • pH of the Medium: The stability of a compound can be pH-dependent.[5][6] The pH of the culture medium can fluctuate during an experiment, potentially impacting the compound's integrity.

  • Media Components: Certain components in the culture medium, like amino acids or vitamins, may react with the compound.[6] The presence or absence of serum can also play a role, as serum proteins can sometimes stabilize compounds.[6]

  • Oxygen Exposure: Some compounds are susceptible to oxidation.[5]

  • Enzymatic Degradation: If working with cell-based assays, intracellular or secreted enzymes could metabolize the compound.[7]

Q4: How should I prepare and store this compound stock solutions to ensure stability?

To maintain the integrity of this compound, it is recommended to:

  • Solvent Choice: Use a suitable solvent for long-term storage, such as DMSO.[5]

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[5]

  • Aliquotting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6]

  • Light Protection: Store stock solutions in amber vials or protect them from light to prevent photochemical degradation.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Possible CauseSuggested Solution
Degradation of this compound in culture medium. [4]- Perform a stability study: Determine the half-life of this compound in your specific cell culture conditions by incubating it in the medium over a time course and analyzing its concentration at different time points using HPLC.[4]- Prepare fresh solutions: Make fresh working solutions from a frozen stock for each experiment.[4]- Reduce incubation time: If experimentally feasible, shorten the incubation period of this compound with the cells.[4]- Replenish the medium: For longer experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours).[4]
Improper storage of this compound stock solution. [5]- Verify storage conditions: Ensure stock solutions are stored at or below -20°C and protected from light.[5]- Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.[5][6]
Suboptimal cell culture conditions. - Monitor pH: Regularly check the pH of your culture medium.- Cell passage number: Ensure you are using cells within a stable passage number range, as cell characteristics can change over time.[8]
Issue 2: Compound Disappears from Media with No Detectable Degradation Products
Possible CauseSuggested Solution
Binding to plasticware. [6]- Use low-protein-binding plates and pipette tips. [6]- Include a control without cells: This will help assess non-specific binding to the plasticware.[6]
Rapid cellular uptake. [6]- Analyze cell lysates: Determine the intracellular concentration of this compound to assess the extent of cellular uptake.[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
  • Phosphate-buffered saline (PBS)
  • HPLC system with a C18 reverse-phase column
  • Acetonitrile (ACN)
  • Formic acid
  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM.
  • Incubation: Aliquot the working solutions into low-protein-binding tubes and incubate them at 37°C in a 5% CO2 incubator.
  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be processed immediately after preparation.
  • Sample Processing: At each time point, transfer an aliquot of the sample to a new tube and store it at -80°C until analysis. To precipitate proteins, you can add cold acetonitrile (1:2 ratio of sample to ACN), vortex, and centrifuge.
  • HPLC Analysis:
  • Analyze the supernatant by HPLC.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
  • Mobile Phase A: Water with 0.1% formic acid.[6]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
  • Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[6]
  • Flow Rate: 0.4 mL/min.[6]
  • Injection Volume: 5 µL.[6]
  • Data Analysis:
  • Determine the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
  • Plot the percentage of this compound remaining against time to determine its stability profile.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Different Media at 37°C

Note: The following data is for illustrative purposes only and does not represent actual experimental results.

Time (hours)% this compound Remaining (DMEM + 10% FBS)% this compound Remaining (RPMI-1640 + 10% FBS)% this compound Remaining (PBS)
0100100100
2959899
4889297
8758595
24406090
48153585

Visualizations

Signaling Pathway of this compound

SR0987_Signaling_Pathway This compound This compound RORgt RORγt This compound->RORgt activates Th17 Th17/Tc17 Cell Proliferation RORgt->Th17 IL17 IL-17 Production RORgt->IL17 PD1 PD-1 Expression RORgt->PD1

Caption: Simplified signaling pathway of this compound as a RORγt agonist.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute to 10 µM in Culture Media/PBS prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate collect Collect Samples at Time Points (0-48h) incubate->collect process Process Samples (e.g., Protein Precipitation) collect->process hplc Analyze by HPLC process->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing the stability of this compound in culture media.

Troubleshooting Logic

Troubleshooting_Logic node_rect node_rect start Inconsistent Results? check_storage Stock Solution Stored Correctly? start->check_storage check_prep Working Solution Freshly Prepared? check_storage->check_prep Yes outcome1 Re-prepare stock solution and store properly. check_storage->outcome1 No check_stability Stability in Media Confirmed? check_prep->check_stability Yes outcome2 Prepare fresh working solutions for each experiment. check_prep->outcome2 No outcome3 Perform stability assay. Adjust protocol if needed. check_stability->outcome3 No end Consistent Results check_stability->end Yes

References

minimizing off-target effects of SR0987

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SR0987, a synthetic RORγt agonist, while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[2] As a RORγt agonist, this compound is designed to activate RORγt, leading to increased expression of its target genes, such as IL17.[1][3] This activity can enhance protective immunity, particularly in the context of cancer.[3]

Q2: What are the intended on-target effects of this compound?

A2: The primary on-target effects of this compound include:

  • Increased IL-17 Production: Activation of RORγt by this compound stimulates the transcription of the IL17 gene, leading to increased production of the IL-17 cytokine.[1][3]

  • Decreased PD-1 Expression: Unexpectedly, treatment with this compound has been shown to decrease the expression of the immune checkpoint receptor PD-1 on T cells.[1][3] This effect is considered beneficial for enhancing anti-tumor immunity.[3]

  • Promotion of Th17/Tc17 Cell Differentiation: By activating RORγt, this compound promotes the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells, respectively.[1]

Q3: What are off-target effects and why should I be concerned when using this compound?

A3: Off-target effects occur when a compound binds to and alters the activity of molecules other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatable findings.[4] While specific off-target effects of this compound are not extensively documented in the provided search results, it is crucial to consider and control for them in any experiment involving small molecules.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Problem Possible Cause Recommended Solution
Inconsistent results between experiments or cell lines. 1. Variable RORγt Expression: The expression levels of RORγt may differ between cell lines or experimental conditions. 2. Off-Target Effects: The observed phenotype may be due to an off-target effect that is more pronounced in certain cell types.[4]1. Confirm RORγt Expression: Before starting your experiment, verify the expression of RORγt in your cell line(s) of interest using techniques like qPCR or Western blotting. 2. Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
High cellular toxicity observed at effective concentrations. 1. Concentration is too high: Higher concentrations of a compound are more likely to engage lower-affinity off-targets, leading to toxicity.[4] 2. Off-target liability: The compound may be interacting with an essential cellular protein.1. Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that produces the desired on-target effect (e.g., increased IL-17 expression).[4] 2. Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to monitor for toxicity.
Observed phenotype does not correlate with RORγt activity. 1. Off-Target Effect: The phenotype may be independent of RORγt activation.1. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout RORγt in your cells.[4] If the phenotype persists after this compound treatment in the absence of RORγt, it is likely an off-target effect. 2. Use a RORγt Antagonist: Co-treat cells with this compound and a known RORγt antagonist. If the antagonist reverses the phenotype, it confirms the effect is on-target.
Difficulty reproducing the reported decrease in PD-1 expression. 1. Cell-Type Specificity: The regulation of PD-1 expression can be complex and may vary between different T cell subsets or activation states. 2. Experimental Conditions: The timing of this compound treatment and cellular activation may be critical.1. Characterize your T cell population: Ensure you are using a relevant T cell line (e.g., Jurkat) or primary T cell subset known to express both RORγt and PD-1.[3] 2. Optimize Treatment Conditions: Vary the concentration of this compound and the timing of its addition relative to T cell activation stimuli (e.g., PMA and ionomycin).[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that elicits a significant on-target effect (e.g., IL-17 production) without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your target cells (e.g., EL4 or primary T cells) at an appropriate density in a multi-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 10 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the different concentrations of this compound to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Endpoint Analysis:

    • On-Target Effect: Measure the expression of a known RORγt target gene, such as IL17, using qPCR, or measure the secreted IL-17 protein by ELISA.

    • Cytotoxicity: Assess cell viability using an MTT assay or by staining with a viability dye like trypan blue.

  • Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal concentration range.

Protocol 2: Validating On-Target Engagement using RORγt Knockdown

Objective: To confirm that the observed biological effect of this compound is mediated through RORγt.

Methodology:

  • RORγt Knockdown: Transfect your target cells with either a validated siRNA targeting RORγt or a non-targeting control siRNA.

  • Verification of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm efficient knockdown of RORγt at the mRNA (qPCR) or protein (Western blot) level.

  • This compound Treatment: Treat the remaining RORγt-knockdown and control cells with the predetermined optimal concentration of this compound or a vehicle control.

  • Phenotypic Analysis: After an appropriate incubation period, assess the biological phenotype of interest (e.g., cell proliferation, cytokine production, or expression of a specific marker).

  • Data Analysis: Compare the effect of this compound in the RORγt-knockdown cells to the control cells. A significantly diminished or absent phenotype in the knockdown cells would confirm on-target activity.

Visualizing Key Pathways and Workflows

cluster_0 This compound On-Target Signaling Pathway This compound This compound RORgt RORγt This compound->RORgt activates IL17 IL-17 Gene Transcription RORgt->IL17 promotes PD1 PD-1 Gene Transcription RORgt->PD1 inhibits Th17 Th17 Differentiation RORgt->Th17 Immunity Enhanced Anti-Tumor Immunity IL17->Immunity PD1->Immunity Th17->Immunity

Caption: this compound on-target signaling pathway.

cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with this compound Treatment DoseResponse Perform Dose-Response and Viability Assays Start->DoseResponse Toxicity Is there high toxicity? DoseResponse->Toxicity LowerConc Use Lower, Non-toxic Concentration Toxicity->LowerConc Yes Knockdown RORγt Knockdown/ Knockout Experiment Toxicity->Knockdown No LowerConc->Knockdown Persists Does the phenotype persist? Knockdown->Persists OffTarget Likely Off-Target Effect Persists->OffTarget Yes OnTarget Likely On-Target Effect Persists->OnTarget No

Caption: Troubleshooting workflow for unexpected phenotypes.

References

SR0987 Dose-Response Curve Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR0987 in their experiments. The information is tailored to address common issues encountered during dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected potency?

This compound is a synthetic agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] It is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells.[2][3] The expected half-maximal effective concentration (EC50) for this compound in a reporter gene assay is approximately 800 nM.[1][2]

Quantitative Data Summary: this compound Potency

ParameterReported ValueCell LineAssay Type
EC50~800 nMHEK293TGal4-RORγt::UAS-Luc Reporter Assay

Q2: My this compound dose-response curve is not sigmoidal. What are the possible causes?

A non-sigmoidal dose-response curve can arise from several factors, ranging from experimental error to complex biological responses.[4] Common causes include:

  • Compound Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or decrease in response.

  • Cell Viability Effects: At high concentrations, the compound might induce cytotoxicity, causing a hook effect or a U-shaped curve.

  • Assay Artifacts: Interference with the detection method (e.g., fluorescence quenching) can distort the curve shape.[5]

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape.[6]

  • Biphasic Response: The biological system may exhibit a hormetic or biphasic response, where low and high doses produce opposite effects.[4]

Q3: The EC50 value I obtained for this compound is significantly different from the reported 800 nM. Why might this be?

Variations in experimental conditions can lead to shifts in the calculated EC50 value. Consider the following factors:

  • Cell Type: Different cell lines may have varying levels of RORγt expression or downstream signaling components, affecting their sensitivity to this compound.

  • Assay System: The specific reporter construct, transfection efficiency, and assay reagents can all influence the outcome.

  • Incubation Time: The duration of compound exposure can impact the magnitude of the response.

  • Reagent Quality: Ensure the purity and integrity of the this compound compound and other reagents.

  • Data Analysis Method: The choice of non-linear regression model and constraints can affect the EC50 calculation.[7][8]

Q4: I am observing high variability between my replicate wells. What are the common sources of error?

High variability can obscure the true dose-response relationship.[5] Key areas to troubleshoot include:

  • Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability.

  • Cell Seeding Density: Uneven cell distribution in the microplate can lead to significant differences between wells.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and response.

  • Compound Dilution Series: Errors in preparing the serial dilutions can propagate through the experiment.[5]

  • Reagent Mixing: Inadequate mixing of cells, compound, or assay reagents can lead to non-uniform responses.

Troubleshooting Guides

Problem 1: Unexpectedly low or no response to this compound.

Possible Cause Troubleshooting Step
Inactive Compound Verify the source and purity of this compound. Test a fresh batch or a lot from a different supplier.
Low RORγt Expression Confirm RORγt expression in your cell line using qPCR or Western blot.
Suboptimal Assay Conditions Optimize incubation time, cell density, and reagent concentrations.
Incorrect Filter/Wavelength For fluorescence/luminescence assays, ensure the correct settings are used for your reporter.

Problem 2: The dose-response curve has a very shallow or steep slope.

Possible Cause Troubleshooting Step
Shallow Slope (Hill Slope < 1) May indicate positive cooperativity, compound instability, or solubility issues at higher concentrations. Check for precipitation and consider using a different vehicle.
Steep Slope (Hill Slope > 1) Can suggest positive cooperativity or an artifact at a specific concentration. Re-examine the dilution series and ensure accurate pipetting.

Experimental Protocols

RORγt Reporter Gene Assay

This protocol describes a typical experiment to determine the dose-response of this compound using a luciferase reporter assay in HEK293T cells.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well.

    • Co-transfect cells with a RORγt expression plasmid and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM).

    • Add the diluted compound or vehicle control (DMSO) to the transfected cells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a non-linear regression analysis software to determine the EC50, Hill slope, and maximum response.[6]

Visualizations

SR0987_Signaling_Pathway cluster_nucleus Nucleus This compound This compound RORgt RORγt (Nuclear Receptor) This compound->RORgt Agonist Binding RORgt_active Active RORγt RORgt->RORgt_active RORE ROR Response Element (DNA) RORgt_active->RORE Binds to DNA Transcription_IL17 Increased Transcription RORgt_active->Transcription_IL17 Transcription_PD1 Decreased Transcription RORgt_active->Transcription_PD1 IL17_Gene IL-17 Gene PD1_Gene PD-1 Gene IL17_Protein IL-17 Protein IL17_Gene->IL17_Protein Translation PD1_Protein PD-1 Protein PD1_Gene->PD1_Protein Translation Transcription_IL17->IL17_Gene Transcription_PD1->PD1_Gene Th17_Differentiation Th17 Differentiation IL17_Protein->Th17_Differentiation Immune_Response Enhanced Anti-Tumor Immunity PD1_Protein->Immune_Response Inhibits Th17_Differentiation->Immune_Response Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) B 2. Transfection (RORγt & Reporter Plasmids) A->B C 3. This compound Serial Dilution B->C D 4. Add Compound to Cells C->D E 5. Incubate (24-48h) D->E F 6. Cell Lysis E->F G 7. Measure Luciferase Activity F->G H 8. Normalize Data G->H I 9. Plot Dose vs. Response H->I J 10. Non-linear Regression (Sigmoidal Curve Fit) I->J K 11. Determine EC50 J->K Troubleshooting_Logic Start Inconsistent Dose-Response Curve Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Shape Non-Sigmoidal Curve Shape? Check_Replicates->Check_Shape No Pipetting Review Pipetting Technique Calibrate Pipettes Check_Replicates->Pipetting Yes Check_EC50 EC50 Shift? Check_Shape->Check_EC50 No Solubility Check Compound Solubility Test Different Vehicle Check_Shape->Solubility Yes Reagents Verify Reagent Quality (Compound, Cells) Check_EC50->Reagents Yes End Consistent Results Check_EC50->End No Cell_Plating Optimize Cell Seeding Check for Edge Effects Pipetting->Cell_Plating Cell_Plating->Check_Shape Concentration Adjust Concentration Range Solubility->Concentration Cytotoxicity Perform Cell Viability Assay Concentration->Cytotoxicity Cytotoxicity->Check_EC50 Assay_Params Review Assay Parameters (Incubation Time, Cell Line) Reagents->Assay_Params Analysis Confirm Data Analysis Method (Model, Constraints) Assay_Params->Analysis Analysis->End

References

Technical Support Center: Cell Viability Assays with SR0987 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR0987 in cell viability assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By activating RORγt, this compound enhances the immune response, primarily by increasing the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) and decreasing the expression of the immune checkpoint protein PD-1 on T cells.[1][2] This dual action is being explored for its potential in cancer immunotherapy to boost anti-tumor immunity.[1] The reported EC50 for this compound is approximately 800 nM.[1]

Q2: I am seeing inconsistent results with my MTT/XTT assay when treating cells with this compound. What could be the cause?

Inconsistent results with tetrazolium-based assays like MTT and XTT can arise from the metabolic effects of this compound. These assays measure cell viability indirectly by assessing the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenases that reduce the tetrazolium salt to a colored formazan product.

RORγt activation is known to regulate the metabolic and mitochondrial phenotypes of immune cells. Therefore, this compound, as a RORγt agonist, may alter the cellular redox state (e.g., NADH/NADPH levels) and mitochondrial activity in a manner that is independent of cell death or proliferation. This can lead to an over- or underestimation of cell viability.

Q3: Could this compound be directly interfering with the assay reagents?

While direct chemical interference is a possibility with any compound, a more likely scenario with this compound is an indirect effect on the assay readout due to its biological activity. Compounds with reducing potential can directly reduce tetrazolium salts, leading to a false-positive signal. However, the primary concern with this compound is its known influence on cellular metabolism, which is the basis of the MTT/XTT assay readout.

Q4: Are there alternative cell viability assays that are less likely to be affected by this compound's metabolic effects?

Yes, several alternative assays are recommended when working with compounds that modulate cellular metabolism. These assays rely on different markers of cell viability:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells. The signal is less likely to be directly influenced by shifts in mitochondrial redox potential in the same way as tetrazolium assays.

  • Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release assays): These assays directly measure cell death by assessing the integrity of the cell membrane. They are not dependent on cellular metabolism.

  • Real-time viability assays: These assays continuously monitor cell health over time, providing a more dynamic view of the cellular response to treatment.

Troubleshooting Guide

Issue 1: Discrepancy between MTT/XTT Assay and Visual Inspection of Cell Health
  • Observation: The MTT/XTT assay indicates high cell viability, but microscopic examination shows signs of cytotoxicity (e.g., cell rounding, detachment).

  • Potential Cause: this compound may be increasing the metabolic rate of the remaining viable cells, leading to an inflated formazan production that does not accurately reflect the total number of living cells.

  • Troubleshooting Steps:

    • Confirm with a direct cell count: Use a hemocytometer and Trypan Blue exclusion to manually count viable and non-viable cells.

    • Switch to an alternative assay: Utilize an ATP-based assay or a membrane integrity assay (LDH release) to corroborate your findings.

    • Perform a dose-response curve with a positive control: Include a well-characterized cytotoxic agent to ensure the assay is performing as expected in your cell line.

Issue 2: High Background Signal in Colorimetric or Fluorometric Assays
  • Observation: Wells containing this compound but no cells show a significant signal.

  • Potential Cause: this compound may have intrinsic color or fluorescence that interferes with the assay's optical reading.

  • Troubleshooting Steps:

    • Run a compound-only control: Prepare wells with culture medium and this compound at the highest concentration used in your experiment, but without cells. Subtract this background reading from your experimental values.

    • Check the absorbance/fluorescence spectrum of this compound: If possible, measure the absorbance or fluorescence spectrum of this compound to identify any overlap with the assay's detection wavelengths.

Data Presentation

Table 1: Comparison of Cell Viability Assay Principles and Potential for this compound Interference

Assay TypePrinciplePotential for this compound InterferenceRecommended Use
Tetrazolium Reduction (MTT, XTT) Measures metabolic activity (mitochondrial dehydrogenase)High: this compound's effect on cellular metabolism can alter the readout.Use with caution; validate with alternative methods.
Resazurin Reduction (AlamarBlue®) Measures metabolic activity (cellular reducing environment)High: Similar to tetrazolium assays, can be influenced by metabolic changes.Use with caution; validate with alternative methods.
ATP Quantification (CellTiter-Glo®) Measures intracellular ATP levelsLow to Moderate: Less direct interference, but significant metabolic shifts could still have an impact.Recommended alternative.
Membrane Integrity (LDH, Trypan Blue) Measures leakage of intracellular components or dye exclusionLow: Directly measures cell death, independent of metabolism.Highly recommended for validation.
Real-Time Viability Continuous monitoring of cell health markersVariable: Depends on the specific marker being measured.Useful for kinetic studies.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density appropriate for your cell line and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well clear-bottomed plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound. Include three control groups:

    • Vehicle control (spontaneous LDH release)

    • Maximum LDH release control (treat with lysis buffer for 45 minutes before the end of the experiment)

    • No-cell control (background)

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mandatory Visualization

SR0987_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound RORgt RORγt This compound->RORgt Binds and Activates Nucleus Nucleus RORgt->Nucleus Translocates to IL17_Gene IL-17 Gene RORgt->IL17_Gene Activates Transcription PD1_Gene PD-1 Gene RORgt->PD1_Gene Represses Transcription IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription PD1_mRNA PD-1 mRNA PD1_Gene->PD1_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation PD1_Protein PD-1 Protein PD1_mRNA->PD1_Protein Translation Immune_Response Enhanced Anti-Tumor Immune Response IL17_Protein->Immune_Response Immune_Suppression Reduced Immune Suppression PD1_Protein->Immune_Suppression

Caption: this compound signaling pathway in T cells.

Viability_Assay_Workflow Start Start: Seed Cells Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay_Choice Choose Viability Assay Incubation->Assay_Choice Metabolic_Assay Metabolic Assay (MTT, AlamarBlue) Assay_Choice->Metabolic_Assay Metabolism-based ATP_Assay ATP Assay (CellTiter-Glo) Assay_Choice->ATP_Assay ATP-based Membrane_Assay Membrane Integrity (LDH, Trypan Blue) Assay_Choice->Membrane_Assay Integrity-based Metabolic_Readout Measure Absorbance/ Fluorescence Metabolic_Assay->Metabolic_Readout ATP_Readout Measure Luminescence ATP_Assay->ATP_Readout Membrane_Readout Measure Absorbance/ Cell Count Membrane_Assay->Membrane_Readout Analysis Data Analysis Metabolic_Readout->Analysis ATP_Readout->Analysis Membrane_Readout->Analysis Troubleshoot Inconsistent Results? Troubleshoot Analysis->Troubleshoot Validate Validate with Alternative Assay Troubleshoot->Validate Yes Conclusion Draw Conclusion Troubleshoot->Conclusion No Validate->Analysis

References

SR0987 Technical Support Center: Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing SR0987, with a specific focus on overcoming solubility challenges to ensure experimental success.

This compound Compound Profile

This compound is a potent and T cell-specific agonist for the Retinoic acid receptor-related orphan receptor-γt (RORγt).[1] It functions by binding to the ligand-binding domain of RORγt, which in turn modulates the transcription of target genes.[1] This activity leads to increased expression of Interleukin-17 (IL-17) and decreased expression of Programmed cell death protein 1 (PD-1) in T cells, ultimately enhancing anti-tumor immune responses.[2][3]

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Chemical Name 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide
Molecular Formula C₁₆H₁₀ClF₆NO₂ [1][4]
Molecular Weight 397.70 g/mol [1][5]
CAS Number 303126-97-8 [1]
Appearance White to off-white solid powder [1][5]
Purity ≥98%

| Mechanism of Action | RORγt Agonist (EC₅₀ ≈ 800 nM) |[2][5] |

Frequently Asked Questions (FAQs) on Solubility

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is strongly recommended.[5] this compound exhibits excellent solubility in DMSO, with concentrations of ≥150 mg/mL (377 mM) being achievable.[5] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[5] Ethanol is also a viable solvent, with solubility reported up to 100 mM.

Table 2: Solubility of this compound in Various Solvents

Solvent Maximum Concentration Reference
DMSO ≥150 mg/mL (≈377 mM) [5]
Ethanol 30 mg/mL (≈75 mM) [4]
DMF 20 mg/mL (≈50 mM) [4]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL (≈1.26 mM) [4]

| Water | < 0.1 mg/mL (Insoluble) |[5] |

Q2: My this compound precipitated after diluting the DMSO stock into my aqueous cell culture media. How can I prevent this?

This is a common issue known as precipitation upon solvent-shifting. This compound is poorly soluble in aqueous solutions.[5] To mitigate this:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your assay is as low as feasible while remaining effective.

  • Reduce Final DMSO Percentage: Keep the final concentration of DMSO in the culture media below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.

  • Use Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[6]

  • Sonication: After dilution, brief sonication in a water bath can help redissolve small precipitates and create a more uniform dispersion.[5]

  • Pre-warm Media: Adding the DMSO stock to pre-warmed media (e.g., 37°C) can sometimes improve solubility.

Q3: How should I prepare this compound for in vivo animal studies?

Direct injection of a DMSO stock solution is not suitable for in vivo use. A formulation with co-solvents and surfactants is required to create a stable vehicle for administration. Several protocols have been established to achieve a clear solution for injection.

Table 3: Recommended Formulations for In Vivo Studies

Protocol Components Final Solubility Reference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.29 mM) [5]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.29 mM) [5]

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.29 mM) |[5] |

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin used to increase the solubility of poorly soluble agents.[7]

Experimental Workflow and Troubleshooting

The following workflow provides a logical approach to preparing this compound for experiments.

G Start Start: this compound Powder SolventChoice Choose Solvent: Anhydrous DMSO (preferred) or Ethanol Start->SolventChoice StockSol Prepare High-Conc. Stock Solution (e.g., 100 mM) Dilute Serially Dilute Stock into Aqueous Buffer / Media StockSol->Dilute SolventChoice->StockSol Precipitation Precipitation Observed? Dilute->Precipitation Success Working Solution Ready for Experiment Precipitation->Success  No Troubleshoot Troubleshooting Options: - Add surfactant (e.g., Tween-80) - Use gentle heat/sonication - Lower final concentration - Prepare fresh dilution Precipitation->Troubleshoot  Yes

Caption: A decision-making workflow for solubilizing this compound.

Table 4: Troubleshooting Common Solubility Issues

Issue Potential Cause Recommended Solution
Powder won't dissolve in DMSO 1. DMSO has absorbed water.2. Insufficient solvent volume. 1. Use a fresh, unopened vial of anhydrous DMSO.2. Ensure you are using the correct volume for your target concentration (see stock solution calculator).
Precipitate forms immediately upon dilution in aqueous buffer 1. Low aqueous solubility exceeded.2. High final concentration. 1. Add a surfactant (e.g., 0.05% Tween-80) to the aqueous buffer before adding the drug stock.2. Perform serial dilutions to reach the final concentration. Add the stock solution to the buffer while vortexing.
Solution is cloudy or has fine particles Incomplete dissolution or formation of micro-precipitates. 1. Briefly sonicate the solution in a water bath.2. Gently warm the solution (e.g., to 37°C).3. If for in vivo use, ensure the formulation vehicle is prepared correctly.

| Compound precipitates out of solution over time | Solution is supersaturated and unstable. | 1. Prepare fresh working solutions immediately before each experiment.2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |

Protocols and Methodologies

Protocol 1: Preparing a 100 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a specific mass of this compound powder (e.g., 5 mg).

  • Calculation: Calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 5 mg of this compound (MW: 397.7) to make a 100 mM (0.1 M) solution: Volume (µL) = (0.005 g / (397.7 g/mol x 0.1 mol/L)) x 1,000,000 = 125.7 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. If needed, brief sonication can be used to aid dissolution.[5]

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (years).[1][5]

Protocol 2: Preparing an In Vivo Formulation (Based on Protocol 1 in Table 3)

This protocol yields a 1 mL working solution.

  • Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Initial Mixture: In a sterile tube, add 400 µL of PEG300.

  • Add Drug: Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.[5]

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogenous.[5]

  • Final Volume: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[5] This results in a final drug concentration of 2.5 mg/mL.

This compound Signaling Pathway

This compound acts as an agonist on the nuclear receptor RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[2] Upon binding this compound, RORγt activates the transcription of its target genes by binding to ROR Response Elements (ROREs) in their promoter regions.[8] This leads to a dual effect: the upregulation of pro-inflammatory cytokines like IL-17 and the downregulation of immune checkpoint receptors like PD-1.[3] This combined action enhances the immune system's ability to combat tumors.[1][3]

G cluster_cell T Helper 17 (Th17) Cell cluster_nucleus Nucleus This compound This compound (Agonist) RORgt RORγt (Nuclear Receptor) This compound->RORgt Binds & Activates RORE ROR Response Element (RORE) on DNA RORgt->RORE Translocates to Nucleus & Binds DNA Transcription Gene Transcription RORE->Transcription Initiates IL17 Increased IL-17 Production Transcription->IL17 PD1 Decreased PD-1 Expression Transcription->PD1 Immunity Enhanced Anti-Tumor Immunity IL17->Immunity Suppression Reduced T-Cell Exhaustion PD1->Suppression

Caption: Mechanism of action for the RORγt agonist this compound in T cells.

References

Validation & Comparative

Validating SR0987 Activity on RORγt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic RORγt agonist, SR0987, with other known modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The data presented is compiled from various studies to offer a comprehensive overview of this compound's activity and facilitate its evaluation for research and drug development purposes.

Comparative Analysis of RORγt Modulators

The following table summarizes the quantitative data for this compound and other relevant RORγt modulators. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

CompoundClassAssay TypePotency (EC50/IC50)Key FindingsReference
This compound AgonistGal4-RORγt Reporter Assay~800 nM (EC50)Induces RORγt transcriptional activity, increases IL-17 expression, and reduces PD-1 expression.[1][2]Chang et al., 2016
SR1078AgonistGal4-RORγt Reporter AssayLess potent than this compoundPrecursor to this compound, demonstrates RORγt agonist activity.[1]Chang et al., 2016
DesmosterolEndogenous AgonistGal4-RORγt Reporter AssayMinimal activity (~2-fold at 30µM)Putative endogenous ligand with weak agonist activity compared to synthetic agonists.[1]Chang et al., 2016
Compound 1AgonistFRET Assay3.7 µM (EC50)Novel N-sulfonamide tetrahydroquinoline scaffold agonist.[3]Zhang et al., 2018
SR2211Inverse AgonistGal4-RORγt Reporter Assay~320 nM (IC50)Suppresses basal RORγt activity and IL-17 production.[4]Kumar et al., 2011
VTP-43742Inverse AgonistIL-17A Secretion Assay (Human Th17)Nanomolar IC50Potent inhibitor of Th17 differentiation and IL-17A production.Not explicitly found in search
GSK805AntagonistRORγ Reporter AssaypIC50 = 8.4Orally active inhibitor of RORγt function and Th17 differentiation.[5]Wang et al., 2015
BI119AntagonistRORγ LBD Reporter Assay260 nM (IC50)Selectively inhibits RORγt-mediated responses.Not explicitly found in search
XY018Inverse AgonistLuciferase Reporter Assay~5 µM (IC50)Inhibits RORγ-dependent transactivation.[6]Not explicitly found in search

RORγt Signaling Pathway and this compound's Mechanism of Action

RORγt is a master transcription factor for the differentiation of T helper 17 (Th17) cells. Upon binding of an agonist like this compound, RORγt undergoes a conformational change that promotes the recruitment of co-activators. This complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL17A, leading to their transcription. The resulting increase in IL-17A production is a hallmark of Th17 cell effector function. Conversely, inverse agonists stabilize a conformation of RORγt that recruits co-repressors, leading to the suppression of target gene expression.

A unique feature of this compound is its ability to not only increase IL-17 expression but also to decrease the expression of the immune checkpoint protein PD-1 on T cells.[1][7] This dual activity suggests a potential for this compound to enhance anti-tumor immunity by both promoting a pro-inflammatory T cell phenotype and alleviating T cell exhaustion.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (Th17) Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RORγt_inactive RORγt (inactive) This compound->RORγt_inactive Enters cell and binds RORγt_active RORγt-SR0987 (active) RORγt_inactive->RORγt_active Conformational Change Coactivators Coactivators RORγt_active->Coactivators Recruits RORE ROR Response Element (on DNA) RORγt_active->RORE Binds to PD1_Gene PDCD1 Gene Transcription (repressed) RORγt_active->PD1_Gene Represses Coactivators->RORE IL17A_Gene IL17A Gene Transcription RORE->IL17A_Gene Activates

RORγt signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to validate this compound activity are provided below.

RORγt Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the ability of a compound to activate or inhibit the transcriptional activity of RORγt.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain (DBD) with the RORγt ligand-binding domain (LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). When an agonist binds to the RORγt-LBD, the Gal4-DBD-RORγt-LBD fusion protein activates the transcription of the luciferase gene, resulting in a measurable light signal.

Materials:

  • HEK293T cells

  • pBIND vector containing the Gal4-DBD-RORγt-LBD fusion construct

  • pGL5-luc vector containing the Gal4 UAS-luciferase reporter construct

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM with 10% FBS)

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the Gal4-DBD-RORγt-LBD and Gal4 UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Reporter_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with Gal4-RORγt-LBD and UAS-Luciferase plasmids A->B C Incubate for 24h B->C D Treat with this compound/ Test Compounds C->D E Incubate for 24h D->E F Lyse cells and add Luciferase substrate E->F G Measure luminescence F->G H Data Analysis: Calculate EC50/IC50 G->H

Workflow for the RORγt Luciferase Reporter Gene Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay measures the ability of a compound to promote or disrupt the interaction between the RORγt LBD and a co-activator peptide.

Principle: The RORγt LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a co-activator peptide (e.g., SRC1/NCoA-1) is tagged with an acceptor fluorophore (e.g., XL665). When the co-activator peptide binds to the RORγt LBD, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Agonists stabilize the active conformation of the RORγt LBD, promoting co-activator binding and increasing the FRET signal.

Materials:

  • Recombinant GST-tagged RORγt LBD

  • Europium cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled co-activator peptide (acceptor)

  • Assay buffer

  • This compound and other test compounds

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: Prepare a solution of GST-RORγt LBD and the Europium-labeled anti-GST antibody in assay buffer.

  • Compound Dispensing: Dispense serial dilutions of this compound or other test compounds into the wells of a 384-well plate. Include a vehicle control.

  • Addition of RORγt: Add the prepared GST-RORγt LBD/antibody solution to each well.

  • Addition of Co-activator: Add the XL665-labeled co-activator peptide to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

TRFRET_Workflow A Dispense Test Compounds into 384-well plate B Add GST-RORγt-LBD and Eu-anti-GST antibody A->B C Add XL665-labeled Co-activator peptide B->C D Incubate for 1-2h at room temperature C->D E Read plate on TR-FRET reader D->E F Data Analysis: Calculate Emission Ratio and determine EC50/IC50 E->F

Workflow for the TR-FRET Co-activator Recruitment Assay.

References

A Comparative Guide to SR0987 and SR1078: Potent Modulators of ROR Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and metabolic diseases, the Retinoic acid-related Orphan Receptors (RORs) present a compelling therapeutic target. This guide provides a detailed comparison of two synthetic ROR agonists, SR0987 and SR1078, summarizing their biochemical properties, mechanisms of action, and functional effects based on available experimental data.

Overview

SR1078 was identified as a selective agonist for both RORα and RORγ, the latter being a key regulator of T helper 17 (Th17) cell differentiation. This compound, an analog of SR1078, was subsequently developed and characterized as a more potent RORγt agonist, demonstrating significant potential in the realm of immuno-oncology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and SR1078 based on published in vitro assays.

ParameterThis compoundSR1078Reference
Target(s) RORγtRORα, RORγ[1][2]
EC50 (Reporter Assay) ~800 nMNot explicitly stated in snippets, but shown to be less potent than this compound[1][3]
EC50 (Target Gene Expression) Not explicitly stated in snippets3-5 µM (in SH-SY5Y cells)[2]
Reporter Gene Induction (at 30 µM) ~6-fold≥2-fold[3][4]
Key Modulatory Effect Increases IL-17, Decreases PD-1 expressionIncreases FGF21 and G6Pase expression[1][5]

Mechanism of Action and Signaling Pathways

Both this compound and SR1078 function as agonists by binding to the ligand-binding domain of their respective ROR targets. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. The receptor-coactivator complex then binds to ROR Response Elements (ROREs) on the DNA, initiating the transcription of target genes.

The signaling pathway for RORγt activation by this compound, leading to enhanced Th17 cell function and anti-tumor immunity, is depicted below.

ROR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (Th17) Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR0987_ext This compound SR0987_int This compound SR0987_ext->SR0987_int Cellular Uptake RORgt_inactive RORγt (inactive) RORgt_active RORγt-SR0987 Complex (active) Coactivators Co-activators RORgt_active->Coactivators Recruitment RORE ROR Response Element (RORE) Coactivators->RORE Complex Formation IL17_gene IL17 Gene RORE->IL17_gene Binds to Promoter PD1_gene PD-1 Gene RORE->PD1_gene Binds to Regulatory Region Transcription_up Increased Transcription IL17_gene->Transcription_up Transcription_down Decreased Transcription PD1_gene->Transcription_down SR0987_intRORgt_inactive SR0987_intRORgt_inactive SR0987_intRORgt_inactive->RORgt_active Binding and Activation Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Seeding (e.g., HEK293T or T-cells) Treatment Compound Treatment (this compound or SR1078) Cell_Culture->Treatment Incubation Incubation (e.g., 24-48 hours) Treatment->Incubation Reporter_Assay Reporter Gene Assay (Luciferase Measurement) Incubation->Reporter_Assay qPCR Gene Expression Analysis (qPCR) Incubation->qPCR Flow_Cytometry Protein Expression Analysis (Flow Cytometry) Incubation->Flow_Cytometry Data_Analysis Data Analysis (EC50, Fold Change) Reporter_Assay->Data_Analysis qPCR->Data_Analysis Flow_Cytometry->Data_Analysis

References

Comparative Analysis of SR0987 and Other RORγt Agonists in Modulating T-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to RORγt Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as the master transcriptional regulator for the differentiation of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1][2][3] These T cell subsets are critical for host defense against certain pathogens but are also implicated in the pathology of various autoimmune diseases and have shown anti-tumor efficacy.[4][5][6] RORγt controls gene networks that enhance immunity, notably by increasing the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][4] Consequently, small molecule agonists of RORγt are being investigated as potential immunomodulatory agents, particularly for cancer immunotherapy.

SR0987 is a synthetic RORγt agonist that has demonstrated a unique activity profile compared to other known agonists.[1][6][7] This guide provides an objective comparison of this compound with other RORγt agonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in drug development and scientific investigation.

Quantitative Comparison of RORγt Agonists

The following table summarizes the key quantitative parameters and functional effects of this compound in comparison to a representative endogenous agonist, desmosterol, and another class of synthetic agonists.

FeatureThis compoundDesmosterolLYC-54143 / LYC-53772
Agonist Type Synthetic, Allosteric BinderEndogenous, Orthosteric BinderSynthetic
Potency (EC₅₀) ~800 nM[1][7]Weak activity in reporter assays[6]Potent agonists[8]
IL-17 Production Induces expression/production[1][7][9]Induces expression/production[6]Promotes IL-17A production[8]
PD-1 Expression Represses expression[1][6][7]No effect[1][6]Represses expression[10]
Binding Site Allosteric Pocket[6]Orthosteric Pocket[6]Not specified
Key Differentiator Dual function: IL-17 induction and PD-1 repressionNatural ligand, but lacks PD-1 repression activityEnhance anti-tumor immunity

RORγt Signaling Pathway in Th17 Differentiation

RORγt is the lineage-defining transcription factor for Th17 cells.[5][11] The differentiation process is initiated by cytokines such as IL-6 and TGF-β. This leads to the activation of the STAT3 signaling pathway, which directly induces the expression of Rorc, the gene encoding RORγt.[12] Once expressed, RORγt, along with other transcription factors like STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of target genes. This action drives the transcription of key Th17 signature molecules, including the cytokines IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R), thus establishing the Th17 phenotype.[4][11] RORγt agonists enhance this process by binding to the receptor's ligand-binding domain, promoting the recruitment of transcriptional coactivators and increasing its transcriptional activity.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R STAT3 STAT3 IL-6R->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer pSTAT3_dimer pSTAT3->pSTAT3_dimer Dimerization RORgt_gene Rorc gene pSTAT3_dimer->RORgt_gene Transcription RORgt RORγt RORgt_gene->RORgt Translation Target_Genes IL17A, IL23R, etc. RORgt->Target_Genes Binds to ROREs Coactivator Coactivator RORgt->Coactivator Recruits Agonist This compound / Agonist Agonist->RORgt Th17_Phenotype Th17_Phenotype Target_Genes->Th17_Phenotype Protein Expression Coactivator->Target_Genes Activates Transcription

Caption: RORγt signaling pathway in Th17 cell differentiation.

Comparative Performance and Mechanism of Action

A key distinguishing feature of this compound is its dual mechanism of action: enhancing Th17 effector function while simultaneously reducing immune checkpoint expression.[6] This contrasts with endogenous agonists like desmosterol, which appear to only fulfill the former role.

This compound vs. Desmosterol: A Head-to-Head Look

Experimental data highlights the unique properties of this compound. In cellular assays, while both this compound and desmosterol show a tendency to increase IL-17 production, only this compound demonstrates a statistically significant, concentration-dependent reduction of the immune checkpoint receptor PD-1 on the surface of T cells.[1][6]

  • IL-17 Induction: In reporter gene assays using a luciferase gene under the control of an IL-17 promoter, this compound shows clear, concentration-dependent activation of RORγt. Desmosterol, in contrast, shows minimal induction in the same assay format.[6]

  • PD-1 Repression: Treatment of activated murine EL4 T cells, human Jurkat T cells, or ex vivo differentiated murine Th17 cells with this compound results in a significant decrease in cell surface PD-1 expression. This effect is not observed with desmosterol treatment.[1][6]

This dual activity suggests that synthetic agonists like this compound could be particularly advantageous in cancer immunotherapy, where enhancing the activity of tumor-infiltrating Th17/Tc17 cells and blocking the PD-1/PD-L1 inhibitory axis are both desired therapeutic outcomes.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare RORγt agonists.

RORγt Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate RORγt-mediated gene transcription in a cellular context.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • Expression Plasmid: A vector expressing either full-length human RORγt or a fusion protein of the Gal4 DNA-binding domain with the RORγt ligand-binding domain (LBD).

    • Reporter Plasmid: A luciferase reporter vector containing multiple ROR Response Elements (ROREs) or a specific target gene promoter (e.g., the IL-17 promoter) upstream of the luciferase gene.

    • Control Plasmid: A β-galactosidase or Renilla luciferase plasmid for normalization of transfection efficiency.

  • Protocol:

    • HEK293T cells are seeded in 96-well plates.

    • Cells are co-transfected with the RORγt expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

    • After 24 hours, the culture medium is replaced. To enhance the detection window for agonism, cells are often pre-treated with a low concentration of a RORγt inverse agonist (e.g., 2 µM Ursolic Acid) to reduce the high basal activity of the receptor.[6][8]

    • Test compounds (e.g., this compound, desmosterol) are added at various concentrations.

    • After an incubation period of 16-24 hours, cells are lysed.

    • Luciferase and control reporter activities are measured using a luminometer.

    • Data is normalized to the control reporter, and dose-response curves are generated to calculate EC₅₀ values.

Cellular Assay for PD-1 and IL-17 Expression

This assay assesses the functional impact of RORγt agonists on primary T cells or T cell lines.

  • Cells: Murine EL4 T-lymphocytes, human Jurkat T cells, or primary naive CD4+ T cells differentiated under Th17-polarizing conditions (anti-CD3/CD28 beads, IL-6, TGF-β, anti-IFNγ, anti-IL-4).[6]

  • Protocol:

    • Cells are cultured and stimulated to induce activation and RORγt expression (e.g., with Phorbol 12-myristate 13-acetate (PMA) and ionomycin for cell lines, or under Th17-polarizing conditions for primary cells).[6]

    • Cells are treated with the RORγt agonist (e.g., 10 µM this compound) or vehicle control for 24-72 hours.

    • For PD-1 Surface Expression: Cells are harvested, washed, and stained with a fluorescently-labeled anti-PD-1 antibody. The percentage of PD-1 positive cells and the mean fluorescence intensity are quantified by flow cytometry.

    • For IL-17 Production: The cell culture supernatant is collected. The concentration of secreted IL-17A is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[13]

    • For Gene Expression Analysis: Cells can be lysed, RNA extracted, and quantitative PCR (qPCR) performed to measure the mRNA levels of Pdcd1 (encoding PD-1) and Il17a.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis Start Isolate Primary T-Cells or Culture T-Cell Line Stimulate Activate/Differentiate Cells (e.g., PMA/Ionomycin or Th17 conditions) Start->Stimulate Treat Add RORγt Agonist (e.g., this compound) or Vehicle Stimulate->Treat Incubate Incubate for 24-72h Treat->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest FACS Flow Cytometry: Stain for Surface PD-1 Harvest->FACS ELISA ELISA/HTRF: Measure Secreted IL-17 Harvest->ELISA qPCR qPCR: Measure Pdcd1/Il17a mRNA Harvest->qPCR

Caption: Workflow for analyzing RORγt agonist cellular function.

Conclusion

This compound stands out among RORγt agonists due to its unique ability to not only enhance IL-17 expression, a canonical function of RORγt activation, but also to repress the expression of the critical immune checkpoint protein PD-1.[1][6] This dual functionality, which is not observed with endogenous agonists like desmosterol, presents a compelling profile for therapeutic applications, especially in immuno-oncology.[6] The data suggests that synthetic agonists can be engineered to elicit specific and potentially more therapeutically beneficial responses than natural ligands by modulating the receptor's activity in distinct ways. Further research into the structural basis for these differential effects will be crucial for the development of next-generation RORγt modulators.

References

SR0987 vs. Desmosterol: A Comparative Guide to their Roles in Th17 Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic RORγt agonist, SR0987, and the endogenous sterol, desmosterol, in the context of T helper 17 (Th17) cell differentiation. Th17 cells are critical mediators of inflammation and are implicated in various autoimmune diseases. Both this compound and desmosterol target the master transcriptional regulator of Th17 differentiation, the Retinoic acid receptor-related orphan receptor gamma t (RORγt), but with distinct functional consequences. This guide synthesizes experimental data to highlight their differential effects on RORγt activity, cytokine production, and immune checkpoint regulation.

Signaling Pathways and Experimental Workflow

To understand the distinct mechanisms of this compound and desmosterol, it is crucial to visualize their points of intervention in the Th17 differentiation pathway and the typical experimental workflow used to assess their effects.

Th17 Differentiation Signaling Pathway TGFb TGF-β RORgt RORγt TGFb->RORgt IL6 IL-6 STAT3 STAT3 IL6->STAT3 NaiveT Naive CD4+ T Cell NaiveT->STAT3 TCR activation STAT3->RORgt activation Th17 Th17 Cell RORgt->Th17 differentiation IL17A IL-17A Th17->IL17A production PD1 PD-1 Th17->PD1 expression Desmosterol Desmosterol Desmosterol->RORgt agonist This compound This compound This compound->RORgt agonist This compound->PD1 repression Cholesterol Cholesterol Biosynthesis Cholesterol->Desmosterol

Caption: Th17 differentiation pathway highlighting the roles of this compound and desmosterol.

Experimental Workflow for Comparing this compound and Desmosterol cluster_0 Cell Preparation & Differentiation cluster_1 Treatment cluster_2 Analysis NaiveT Isolate Naive CD4+ T Cells Differentiate Induce Th17 Differentiation (anti-CD3/CD28, TGF-β, IL-6) NaiveT->Differentiate Control Vehicle Control (DMSO) Differentiate->Control Treat_this compound This compound Treatment Differentiate->Treat_this compound Treat_Desmosterol Desmosterol Treatment Differentiate->Treat_Desmosterol RORgt_Assay RORγt Reporter Assay Treat_this compound->RORgt_Assay IL17_Analysis IL-17A Quantification (ELISA/qPCR) Treat_this compound->IL17_Analysis PD1_Analysis PD-1 Expression (Flow Cytometry) Treat_this compound->PD1_Analysis Treat_Desmosterol->RORgt_Assay Treat_Desmosterol->IL17_Analysis Treat_Desmosterol->PD1_Analysis

Caption: Workflow for comparing this compound and desmosterol effects on Th17 cells.

Quantitative Data Comparison

The following table summarizes the quantitative data from a key study directly comparing this compound and desmosterol.[1]

ParameterThis compoundDesmosterolReference
RORγt Activity (Reporter Gene Assay) [1]
EC50~800 nMNot determined (low potency)[1][2][3]
Fold Induction (at 30 µM)~6-fold~2-fold[1]
Immune Checkpoint Regulation [1]
PD-1 Surface ExpressionStatistically significant decreaseNo effect[1][2]
Cytokine Expression [1]
IL-17A Expression (in stimulated EL4 cells)Further increased-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of this compound and desmosterol.

RORγt Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the transcriptional activity of RORγt.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector containing the DNA binding domain of Gal4 fused to the ligand-binding domain of RORγt.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) recognized by Gal4.

  • Transfection: Cells are co-transfected with both the RORγt expression plasmid and the luciferase reporter plasmid.

  • Treatment: After transfection, cells are treated with various concentrations of this compound, desmosterol, or a vehicle control (e.g., DMSO).

  • Luciferase Assay: Following an incubation period (typically 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of RORγt.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The half-maximal effective concentration (EC50) is determined from the dose-response curve.

In Vitro Th17 Differentiation

This protocol outlines the generation of Th17 cells from naive CD4+ T cells to study the effects of this compound and desmosterol on their differentiation and function.

  • Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the splees and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation: Isolated naive T cells are activated in culture plates coated with anti-CD3 and anti-CD28 antibodies, which mimic the signals provided by antigen-presenting cells.

  • Th17 Polarizing Conditions: To drive differentiation towards the Th17 lineage, the culture medium is supplemented with a specific cocktail of cytokines, typically including:

    • Transforming growth factor-beta (TGF-β)

    • Interleukin-6 (IL-6)

    • Anti-Interferon-gamma (IFN-γ) and anti-Interleukin-4 (IL-4) antibodies to block differentiation into other T helper lineages.

  • Compound Treatment: Differentiated Th17 cells are then treated with this compound, desmosterol, or a vehicle control at various concentrations.

  • Analysis: After a period of incubation (typically 3-5 days), the cells and supernatants are harvested for downstream analysis, such as quantification of IL-17A production by ELISA or intracellular cytokine staining followed by flow cytometry, and analysis of gene expression by qPCR.

Flow Cytometry for PD-1 Expression

This technique is used to quantify the expression of the Programmed Death-1 (PD-1) receptor on the surface of T cells.

  • Cell Preparation: T cells (e.g., murine EL4 T cells or human Jurkat T cells) are cultured and treated with this compound, desmosterol, or a vehicle control.

  • Cell Staining:

    • Cells are harvested and washed with a staining buffer (e.g., PBS with 2% FBS).

    • A fluorescently labeled antibody specific for PD-1 is added to the cells.

    • The cells are incubated with the antibody, typically for 30 minutes at 4°C, to allow for binding to the surface PD-1.

  • Washing: Unbound antibodies are removed by washing the cells with the staining buffer.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument excites the fluorophore on the antibody and detects the emitted light, allowing for the quantification of the number of PD-1 positive cells and the intensity of PD-1 expression per cell (Mean Fluorescence Intensity - MFI).

  • Data Analysis: The percentage of PD-1 positive cells and the MFI are calculated for each treatment condition and compared to the vehicle control.

Conclusion

This compound and desmosterol, while both acting as agonists for RORγt, exhibit distinct profiles in their modulation of Th17 cell function. This compound is a potent synthetic agonist that not only enhances RORγt-mediated transcription but also uniquely downregulates the expression of the immune checkpoint receptor PD-1.[1][2] In contrast, the endogenous sterol desmosterol is a less potent RORγt agonist and does not appear to affect PD-1 expression.[1] These differences have significant implications for their potential therapeutic applications. The dual action of this compound in promoting Th17 activity while simultaneously reducing an inhibitory checkpoint suggests its potential in contexts where a robust inflammatory response is desired, such as in cancer immunotherapy.[4][5] Conversely, understanding the role of endogenous ligands like desmosterol is crucial for elucidating the physiological regulation of Th17 differentiation and identifying novel targets for the treatment of autoimmune diseases. This guide provides a foundational comparison to aid researchers in the strategic selection and application of these modulators in their studies of Th17 biology and related pathologies.

References

A Comparative Guide to RORγt Modulation: The Opposing Effects of SR0987 and SR2211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), SR0987 and SR2211. While both compounds target the same nuclear receptor, they elicit opposing biological effects, making them valuable tools for studying RORγt signaling and for the development of therapeutics targeting autoimmune diseases and cancer. This compound is a synthetic agonist that activates RORγt, while SR2211 is a synthetic inverse agonist that represses its activity.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for this compound and SR2211, highlighting their distinct activities on the RORγt receptor.

Table 1: In Vitro Potency and Affinity of this compound and SR2211

CompoundTargetAssay TypeParameterValueReference
This compoundRORγtGene Reporter AssayEC50~800 nM[1][2]
SR2211RORγRadioligand Binding AssayKi105 nM[3][4][5]
SR2211RORγGene Reporter AssayIC50~320 nM[3][4][5]

Table 2: Cellular Effects of this compound and SR2211

CompoundCell LineEffectTarget Gene/ProteinConcentrationReference
This compoundT cellsIncreased ExpressionIL-17-[1][2][6]
This compoundT cellsDecreased ExpressionPD-1-[1][2][6]
SR2211EL-4 murine T lymphocyteDecreased ExpressionIL-17, IL-23R5 µM[3][7][8][9]

Mechanism of Action: Agonist vs. Inverse Agonist

This compound and SR2211 modulate the transcriptional activity of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells.[2][10][11] Th17 cells are critical for host defense against certain pathogens but are also implicated in the pathophysiology of autoimmune diseases due to their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[11]

This compound (Agonist): As an agonist, this compound binds to RORγt and promotes a conformational change that enhances the recruitment of coactivator proteins. This leads to increased transcription of RORγt target genes, such as IL17.[1][2] Interestingly, this compound has also been shown to repress the expression of the immune checkpoint receptor PD-1 on T cells, a mechanism that could enhance anti-tumor immunity.[1][2][6]

SR2211 (Inverse Agonist): In contrast, SR2211 acts as an inverse agonist. It binds to RORγt and stabilizes an inactive conformation of the receptor, leading to the recruitment of corepressor proteins. This results in the suppression of the basal transcriptional activity of RORγt, thereby inhibiting the expression of target genes like IL17 and the IL-23 receptor (IL23R).[3][7][8] By inhibiting Th17 cell differentiation and function, SR2211 and other RORγt inverse agonists are being investigated for the treatment of autoimmune disorders.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for evaluating compounds like this compound and SR2211.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Cytokines TGF-β, IL-6, IL-23 Receptors Cytokine Receptors Cytokines->Receptors bind STAT3 STAT3 Receptors->STAT3 activate RORgt RORγt STAT3->RORgt induce expression DNA ROR Response Element (RORE) RORgt->DNA binds RORgt->DNA binding inhibited Coactivator Coactivators RORgt->Coactivator recruits Corepressor Corepressors RORgt->Corepressor recruits IL17_gene IL17 Gene DNA->IL17_gene activates transcription DNA->IL17_gene represses transcription Th17 Th17 Differentiation IL17_gene->Th17 This compound This compound (Agonist) This compound->RORgt SR2211 SR2211 (Inverse Agonist) SR2211->RORgt IL17_protein IL-17 Secretion Th17->IL17_protein Experimental_Workflow cluster_assays Experimental Assays cluster_binding Binding Affinity cluster_functional Functional Activity cluster_cellular Cellular Function Binding_Assay Radioligand Binding Assay (e.g., with [3H]T1317) Determine_Ki Determine Ki for SR2211 Binding_Assay->Determine_Ki Reporter_Assay Cell-based Reporter Assay (e.g., GAL4-RORγ LBD with luciferase reporter) Determine_EC50_IC50 Determine EC50 for this compound Determine IC50 for SR2211 Reporter_Assay->Determine_EC50_IC50 Cell_Culture T Cell Culture (e.g., EL-4 or primary T cells) Compound_Treatment Treat with this compound or SR2211 Cell_Culture->Compound_Treatment Measure_Output Measure Gene/Protein Expression (qPCR, ELISA, Flow Cytometry) Compound_Treatment->Measure_Output Analyze_Targets Analyze IL-17, PD-1, IL-23R levels Measure_Output->Analyze_Targets

References

SR0987: A Potent Inducer of Pro-Inflammatory Cytokine Secretion for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of SR0987-mediated cytokine release, offering a comparative overview with alternative RORγt modulators and detailed experimental methodologies for researchers in immunology and drug discovery.

This compound has emerged as a significant synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1][2][3] Activation of RORγt by this compound initiates a signaling cascade that results in the enhanced secretion of a panel of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). This guide provides a comparative analysis of this compound with other RORγt modulators, detailed experimental protocols for confirming cytokine secretion, and visual representations of the underlying biological pathways and workflows.

Comparative Analysis of RORγt Agonist-Induced Cytokine Secretion

The efficacy of this compound in inducing cytokine secretion is best understood in the context of other RORγt modulators. The following table summarizes the quantitative data on cytokine production by T cells treated with this compound and alternative synthetic agonists, such as LYC-53772 and LYC-54143, as well as the endogenous agonist desmosterol.

CompoundCell TypeCytokineFold Increase / ConcentrationMethodReference
This compound Murine Th17 cellsIL-17ATrend towards increased productionIntracellular Staining[2]
LYC-53772 Murine Th17 cellsIL-17A, IL-17F, IL-22Significant increase (p < 0.007)ELISA[2][3]
Murine Tc17 cellsIL-17A, IL-17F, IL-22Significant increase (p < 0.03)ELISA[2][3]
Murine Th17 cellsIL-17A+ cells12.0% to 20.0%Intracellular Staining[3]
Murine Tc17 cellsIL-17A+ cells21.4% to 40.4%Intracellular Staining[3]
LYC-54143 Human PBMCs (Th17 polarized)IL-17A, IL-17F, IL-22Significant increase (p < 0.03)ELISA[2]
Desmosterol Murine Th17 cellsIL-17ATrend towards increased productionIntracellular Staining[2]

Signaling Pathway of this compound-Induced Cytokine Secretion

This compound, as a synthetic agonist, binds to the ligand-binding domain of the RORγt nuclear receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator proteins. The RORγt-co-activator complex then binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes. This enhances the transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, as well as other proteins involved in the Th17/Tc17 cell effector functions.

SR0987_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (Th17) Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular_out This compound This compound RORgt_inactive Inactive RORγt This compound->RORgt_inactive Enters cell & binds RORgt_active Active RORγt-SR0987 Complex RORgt_inactive->RORgt_active Activation & Nuclear Translocation Coactivators Co-activators RORgt_active->Coactivators Recruits RORE ROR Response Element (RORE) RORgt_active->RORE Binds to Gene Target Genes (IL17A, IL17F, IL22) RORE->Gene Promotes Transcription mRNA mRNA Gene->mRNA Cytokines Pro-inflammatory Cytokines mRNA->Cytokines Translation Cytokine_Secretion Cytokine Secretion Cytokines->Cytokine_Secretion Secretion

Caption: this compound signaling pathway leading to cytokine secretion.

Experimental Workflow for Confirming Cytokine Secretion

The following diagram outlines a typical experimental workflow to quantify cytokine secretion from T cells following treatment with this compound or other RORγt modulators. This workflow integrates cell culture, treatment, and subsequent analysis using common immunology techniques.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis of Cytokine Secretion Isolate_TCells Isolate Naive CD4+ T cells (e.g., from PBMCs) Differentiate_Th17 Differentiate into Th17 cells (using cytokine cocktail) Isolate_TCells->Differentiate_Th17 Treat_Cells Treat Th17 cells with: - this compound - Alternative Agonists - Vehicle Control (DMSO) Differentiate_Th17->Treat_Cells Collect_Supernatant Collect Cell Culture Supernatant Treat_Cells->Collect_Supernatant Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells ELISA ELISA / CBA (for secreted cytokines like IL-17A, IL-22) Collect_Supernatant->ELISA Intracellular_Staining Intracellular Cytokine Staining (ICS) & Flow Cytometry (for cytokine-producing cell frequency) Harvest_Cells->Intracellular_Staining Lyse_Cells Lyse Cells & Extract RNA Harvest_Cells->Lyse_Cells qPCR RT-qPCR (for cytokine gene expression) Lyse_Cells->qPCR

Caption: Experimental workflow for measuring cytokine secretion.

Detailed Experimental Protocols

1. Th17 Cell Differentiation and Treatment

  • Cell Isolation: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Th17 Differentiation: Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4).

  • Compound Treatment: After 3-4 days of differentiation, re-stimulate the cells and treat with this compound (e.g., 10 µM), alternative RORγt agonists, or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-72 hours).

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Centrifuge the treated cell cultures and collect the supernatant.

  • ELISA Procedure: Perform ELISA for specific cytokines (e.g., IL-17A, IL-17F, IL-22) according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, block the plate, add the collected supernatants and standards, add a detection antibody, add a substrate for color development, and read the absorbance on a plate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve.

3. Intracellular Cytokine Staining (ICS) and Flow Cytometry

  • Cell Stimulation and Staining: In the final hours of culture, stimulate the cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation. Harvest the cells, wash, and stain for surface markers (e.g., CD4).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IL-17A).

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for the specific cytokine.

4. Quantitative Real-Time PCR (RT-qPCR)

  • RNA Extraction and cDNA Synthesis: Harvest the treated cells, lyse them, and extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., IL17A, IL17F, IL22), and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression of the target cytokines using the ΔΔCt method.

This guide provides a foundational understanding of this compound's role in cytokine secretion and equips researchers with the necessary information to design and execute experiments to further investigate its immunomodulatory properties.

References

Comparative Guide to the Effect of SR0987 on T Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic RORγt agonist SR0987 and its effect on T cell proliferation. The performance of this compound is compared with an alternative RORγt agonist, LYC-55716, and a Liver X Receptor (LXR) agonist, GW3965, which is known to have an inhibitory effect on T cell proliferation. This guide includes a summary of the mechanism of action, available quantitative data, and detailed experimental protocols for the validation of T cell proliferation assays.

Introduction

T cell proliferation is a critical process in the adaptive immune response. The ability to modulate T cell proliferation is of significant interest in various therapeutic areas, including oncology and autoimmune diseases. Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in both pro-inflammatory and anti-tumor responses.

This compound is a synthetic agonist of RORγt that has been shown to promote the differentiation of Th17 cells and enhance their effector functions.[1][2] This guide aims to provide a comprehensive overview of the effect of this compound on T cell proliferation, in comparison to other relevant compounds.

Mechanism of Action & Signaling Pathways

This compound functions as a selective agonist for RORγt, the master transcription factor for Th17 cell differentiation.[1] Activation of RORγt by this compound in naive T cells, in the presence of cytokines such as TGF-β, IL-6, and IL-23, initiates a signaling cascade that leads to the expression of key genes involved in Th17 lineage commitment and function. This includes the upregulation of the cytokine IL-17A, which is a hallmark of Th17 cells.[3][4]

In contrast, Liver X Receptor (LXR) agonists, such as GW3965, have been shown to inhibit T cell proliferation. LXRs are nuclear receptors that play a role in cholesterol homeostasis and inflammation. Activation of LXR in T cells has been demonstrated to suppress their proliferation, providing a counterpoint to the proliferative effects of RORγt agonists.[5][6]

RORγt Signaling Pathway in Th17 Differentiation

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R SMADs SMADs TGF-beta_R->SMADs JAK JAK IL-6R->JAK IL-23R->JAK RORgt_gene RORγt Gene SMADs->RORgt_gene STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->RORgt_gene IRF4 IRF4 pSTAT3->IRF4 RORgt RORγt RORgt_gene->RORgt IL-17_gene IL-17 Gene RORgt->IL-17_gene activates IRF4->IL-17_gene co-activates This compound This compound This compound->RORgt activates

Caption: RORγt signaling pathway in the differentiation of Th17 cells.

Quantitative Data Comparison

While direct, quantitative, dose-response data for the effect of this compound on T cell proliferation from a publicly available, peer-reviewed source was not identified in the conducted search, the available literature qualitatively supports its role in promoting Th17 cell proliferation. For a quantitative comparison, data for the alternative RORγt agonist LYC-55716 and the LXR agonist GW3965 are presented below.

CompoundTargetAction on T Cell ProliferationConcentrationObserved EffectData Source
This compound RORγtAgonist (Promotes Th17 proliferation)-Qualitative enhancement of Th17 differentiation and function.[1][7][1][7]
LYC-55716 RORγtAgonist (Promotes Th17 proliferation)1 µMIncreased percentage of IL-17A+ CD4+ T cells (from 12.0% to 20.0%) and CD8+ T cells (from 21.4% to 40.4%).[2][2]
GW3965 LXRAgonist (Inhibits T cell proliferation)2 µMMarkedly reduced ³H-thymidine incorporation in mitogen-stimulated spleen cell cultures.[5][6][5][6]

Note: The data for LYC-55716 reflects an increase in the percentage of IL-17A producing cells, which is an indicator of Th17 differentiation and is closely linked to proliferation of this subset. The data for GW3965 is from a ³H-thymidine incorporation assay, a direct measure of proliferation.

Experimental Protocols

T Cell Proliferation Assay using CFSE Staining

This protocol is a standard method for assessing T cell proliferation by flow cytometry. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell generations.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Phosphate Buffered Saline (PBS)

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • Test compounds (this compound, LYC-55716, GW3965) dissolved in a suitable vehicle (e.g., DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T cells using magnetic bead-based negative selection.

  • CFSE Staining:

    • Wash cells twice with PBS.

    • Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete culture medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete culture medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of cell suspension per well in a 96-well plate.

    • Add serial dilutions of the test compounds (this compound, LYC-55716, GW3965) and vehicle control to the respective wells.

    • Add T cell activation stimuli to all wells except the unstimulated control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and wash with FACS buffer (PBS with 2% FBS).

    • Acquire data on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter for CFSE.

    • Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.

Experimental Workflow for CFSE Proliferation Assay

CFSE_Workflow A Isolate T cells B Label with CFSE A->B C Plate cells B->C D Add test compounds (this compound, LYC-55716, GW3965) C->D E Add T cell activation stimulus C->E F Incubate for 3-5 days D->F E->F G Analyze by Flow Cytometry F->G H Determine % proliferation and division index G->H

Caption: Workflow for a CFSE-based T cell proliferation assay.

Conclusion

For researchers and drug development professionals, the validation of T cell proliferation assays, such as the CFSE staining method detailed in this guide, is crucial for accurately assessing the immunomodulatory effects of compounds like this compound. Further studies providing direct quantitative comparisons of this compound with other RORγt agonists and inhibitors of T cell proliferation will be invaluable for a more complete understanding of its therapeutic potential.

References

Comparative Guide: Gene Expression Analysis of SR0987 and Alternative RORγt Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the synthetic RORγt agonist SR0987 with RORγt inverse agonists, a class of alternative modulators. The analysis focuses on validating the compound's mechanism of action through gene expression data and is intended for researchers, scientists, and drug development professionals.

Introduction to RORγt Modulation

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are key players in inflammatory responses and are characterized by their production of cytokines, most notably Interleukin-17 (IL-17).[2] Due to its central role in immunity, RORγt is a significant therapeutic target for autoimmune diseases and cancer.[3][4]

Small molecules can modulate RORγt activity in two primary ways:

  • Agonists: These molecules, such as this compound, activate the RORγt receptor, enhancing its transcriptional activity. This leads to increased expression of target genes like IL17 and is being explored as a mechanism to boost anti-tumor immunity.[1][5]

  • Inverse Agonists: These molecules, such as SR2211 or TMP778, bind to RORγt and repress its basal transcriptional activity.[4][5] This action blocks the differentiation of Th17 cells and reduces the expression of inflammatory genes, making them promising candidates for treating autoimmune diseases.[4][6]

This guide compares the gene expression effects of the RORγt agonist this compound against the established effects of RORγt inverse agonists.

Comparative Gene Expression Analysis

The following data summarizes the differential effects of RORγt agonists and inverse agonists on key target genes in T-cell lines. The data for this compound is derived from studies in murine EL4 T lymphocytes, while the data for inverse agonists represents a consensus from studies on human and mouse Th17 cells.

Gene TargetGene FunctionExpected Effect of this compound (Agonist)Observed Effect of this compound (qPCR)[5]Expected & Observed Effect of Inverse Agonists[4][6][7]
IL17A / IL17F Pro-inflammatory Th17 signature cytokineIncrease▲ Further increase in expression upon T-cell activation▼ Strong decrease in expression
PD-1 (Pdcd1) Immune checkpoint receptor (suppresses T-cell activity)Unknown/Indirect▼ Statistically significant decrease in expressionNot a primary direct target; effects are secondary
IL22 Th17 signature cytokineIncreaseNot Reported▼ Strong decrease in expression
IL23R Receptor for pro-inflammatory cytokine IL-23IncreaseNot Reported▼ Decrease in expression

Interpretation: The experimental data validates this compound as a RORγt agonist by demonstrating its ability to increase the expression of the canonical RORγt target gene, IL17.[5] Unexpectedly, this compound treatment also led to a decrease in the expression of the immune checkpoint gene PD-1, suggesting a dual mechanism for enhancing anti-tumor immunity.[1][5] In stark contrast, RORγt inverse agonists robustly suppress the entire Th17 signature gene program, including IL17A, IL17F, and IL22, consistent with their therapeutic goal of reducing inflammation.[4][6]

Experimental Protocols

The methodologies below are based on the key study validating this compound's activity.

3.1 Cell Culture and Treatment

  • Cell Line: Murine EL4 T lymphocytes.

  • Culture Conditions: Standard cell culture conditions.

  • T-Cell Activation: Cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) and ionomycin to mimic T-cell receptor activation.

  • Compound Treatment: Activated cells were co-treated with either this compound or a vehicle control (DMSO) for a specified period to assess the impact on gene expression.[5]

3.2 Gene Expression Analysis (qPCR)

  • RNA Isolation: Total RNA was extracted from the treated and control EL4 cells.

  • cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target genes (Il17, Pdcd1, Gzmb) were quantified using specific primers and probes on a real-time PCR system.

  • Data Analysis: Gene expression changes were calculated relative to a housekeeping gene and compared between the this compound-treated and vehicle-treated groups.[5]

Visualized Mechanisms and Workflows

The following diagrams illustrate the molecular pathway of RORγt modulation and the general workflow for its analysis.

RORgt_Modulation_Pathway Mechanism of RORγt Modulation cluster_nucleus Nucleus RORgt RORγt (Transcription Factor) RORE ROR Response Element (on DNA) RORgt->RORE binds to Transcription Gene Transcription RORE->Transcription initiates Coactivator Coactivators Coactivator->RORgt Corepressor Corepressors Corepressor->RORgt TargetGenes Th17 Signature Genes (IL17A, IL17F, IL22) Transcription->TargetGenes produces This compound This compound (Agonist) This compound->Coactivator Promotes recruitment of InverseAgonist Inverse Agonist (e.g., SR2211) InverseAgonist->Corepressor Promotes recruitment of

Caption: Opposing mechanisms of RORγt agonist vs. inverse agonist action.

Gene_Expression_Workflow Workflow for Gene Expression Validation A 1. T-Cell Culture (e.g., EL4, Jurkat) B 2. Treatment (this compound vs. Alternative) A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. qPCR Analysis D->E F 6. Data Comparison (Fold Change vs. Control) E->F

Caption: Standard experimental workflow for validating target gene expression.

References

SR0987: An Immunomodulatory Approach to Cancer Therapy - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the synthetic Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) agonist, SR0987, with a focus on its mechanism of action in the context of cancer therapy. While the primary anti-tumor effects of this compound are understood to be immune-mediated rather than through direct cytotoxicity to cancer cells, this guide will delve into its activity on immune cell populations and the signaling pathways it modulates.

Efficacy of this compound on Immune Cell Lines

Current research indicates that this compound's principal anti-cancer activity stems from its agonistic effect on RORγt, a key transcription factor in T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] The compound has not been demonstrated to have significant direct cytotoxic or anti-proliferative effects on a broad range of cancer cell lines. Instead, its efficacy is attributed to the enhancement of the host's anti-tumor immune response.[3][4]

The available data on the effects of this compound and other RORγ agonists on immune cells is summarized below. It is important to note that direct comparisons of IC50 values across different cancer cell lines are not applicable for this compound due to its mechanism of action.

Cell Line/Cell TypeOrganismCell TypeKey Effects of this compound/RORγ AgonistsReference
JurkatHumanT-lymphocyteDecreased cell surface PD-1 expression.[1][1]
Murine T-cellsMouseT-lymphocyteDecreased PD-1 gene expression and reduced surface expression of PD-1.[1]
Differentiated Murine Th17 cellsMouseT helper 17 cellsRepression of surface PD-1 expression.[1][1]
Murine Tc17 cellsMouseCytotoxic T-lymphocyte 17Enhanced cytotoxic activity against EG7 lymphoma cells (in vitro).[5]
Human Mesothelin CAR-T cellsHumanChimeric Antigen Receptor T-cellsIncreased killing of K562 mesothelin-expressing tumor cells.[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the immunomodulatory effects of compounds like this compound.

Cell Culture
  • Jurkat T-cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Primary Murine T-cell Differentiation: Naïve CD4+ T-cells are isolated from the spleens of mice and cultured under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, anti-IFN-γ, and anti-IL-4) in the presence of this compound or vehicle control for several days.

Flow Cytometry for PD-1 Expression
  • Cells are treated with this compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).

  • Cells are harvested, washed with PBS containing 2% FBS.

  • Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and PD-1.

  • Data is acquired on a flow cytometer and analyzed to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.

In Vitro T-cell Cytotoxicity Assay
  • Effector T-cells (e.g., OT-I Tc17 cells) are differentiated in the presence of a RORγ agonist or vehicle.

  • Target cancer cells (e.g., EG7 lymphoma cells) are labeled with a fluorescent dye or a radioactive isotope.

  • Effector and target cells are co-cultured at various effector-to-target ratios for a defined period (e.g., 4-6 hours).

  • Target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry-based counting of viable target cells.

Signaling Pathways and Experimental Workflow

RORγt Signaling Pathway in T-cells

This compound, as a RORγt agonist, binds to the RORγt nuclear receptor in T-cells. This activation leads to the transcriptional regulation of target genes, resulting in increased production of pro-inflammatory cytokines such as IL-17A and a decrease in the expression of immune checkpoint proteins like PD-1. This dual action enhances the anti-tumor activity of T-cells.

RORgt_Signaling_Pathway This compound-Mediated RORγt Signaling in T-cells This compound This compound RORgt RORγt (Nuclear Receptor) This compound->RORgt Binds to & Activates Gene_Expression Modulation of Target Gene Expression RORgt->Gene_Expression Regulates Transcription IL17A Increased IL-17A Production Gene_Expression->IL17A PD1 Decreased PD-1 Expression Gene_Expression->PD1 Immune_Response Enhanced Anti-Tumor Immune Response IL17A->Immune_Response PD1->Immune_Response

Caption: this compound activates RORγt, enhancing anti-tumor immunity.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the immunomodulatory efficacy of a compound like this compound.

Experimental_Workflow Workflow for Evaluating Immunomodulatory Efficacy of this compound cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Immune Cell Culture (e.g., T-cells) Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment Flow_Cytometry Flow Cytometry (PD-1, Cytokines) Compound_Treatment->Flow_Cytometry Cytotoxicity_Assay T-cell Mediated Cytotoxicity Assay Compound_Treatment->Cytotoxicity_Assay Immune_Profiling Tumor Infiltrate Immune Profiling Flow_Cytometry->Immune_Profiling Tumor_Growth Monitor Tumor Growth Cytotoxicity_Assay->Tumor_Growth Syngeneic_Model Syngeneic Mouse Tumor Model SR0987_Admin This compound Administration Syngeneic_Model->SR0987_Admin SR0987_Admin->Tumor_Growth Tumor_Growth->Immune_Profiling

Caption: A typical workflow for evaluating this compound's immunomodulatory effects.

References

SR0987: A Comparative Analysis of RORγt Agonist Activity in Primary Human T Cells and T Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

SR0987 has been identified as a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] This guide provides a comparative overview of this compound's activity in primary human T cells versus established T cell lines, based on available experimental data. It aims to offer researchers a clear perspective on the compound's performance in physiologically relevant primary cells compared to more convenient but potentially less representative cell line models.

Quantitative Data Summary

The activity of this compound has been assessed in various in vitro systems. The following table summarizes the available quantitative and qualitative data on the effects of this compound. A significant gap exists in the literature regarding the potency of this compound in primary human T cells for key functional endpoints like IL-17 production.

Cell TypeAssay TypeEndpoint MeasuredThis compound ActivityCitation
HEK293T CellsReporter Gene Assay (Gal4-RORγt::UAS-Luc)Luciferase ExpressionEC50: ~800 nM[1]
Human Jurkat T CellsFlow CytometryCell Surface PD-1 ExpressionDecreased expression[1]
Murine Primary T CellsTh17 Differentiation AssayIL-17 ProductionTrend towards increased production[1]
Murine Primary T CellsTh17 Differentiation AssayCell Surface PD-1 ExpressionStatistically significant reduction[1]
Primary Human T CellsTh17 Differentiation AssayIL-17 ProductionData not available-
Primary Human T CellsTh17 Differentiation AssayPD-1 ExpressionData not available-

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the typical workflow for its evaluation.

RORγt Signaling Pathway in Th17 Differentiation

The diagram below illustrates the central role of RORγt in Th17 cell differentiation. Upon T cell activation in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then acts as a master transcriptional regulator, promoting the expression of key Th17 signature genes, including those encoding for the cytokine IL-17A. This compound, as a RORγt agonist, is expected to enhance this pathway.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation cluster_0 T Cell Activation cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Effector Function TCR TCR STAT3 STAT3 TCR->STAT3 CD28 CD28 CD28->STAT3 TGF-beta TGF-beta RORgt_Induction RORγt Expression TGF-beta->RORgt_Induction IL-6 IL-6 IL-6->STAT3 STAT3->RORgt_Induction RORgt RORγt RORgt_Induction->RORgt IL17A_Gene IL-17A Gene RORgt->IL17A_Gene Transcriptional Activation IL17A_Protein IL-17A Production IL17A_Gene->IL17A_Protein This compound This compound This compound->RORgt Agonist Activity

Caption: RORγt signaling pathway in Th17 differentiation.

General Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on T cells. This process can be adapted for both primary human T cells and T cell lines.

Experimental_Workflow Experimental Workflow for this compound Activity Assessment cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis Cell_Source Primary T Cells (PBMC Isolation) or T Cell Line Activation T Cell Activation (e.g., anti-CD3/CD28) Cell_Source->Activation Treatment This compound Treatment (Dose-Response) Activation->Treatment Incubation Incubation (Time Course) Treatment->Incubation Cytokine_Analysis Cytokine Measurement (e.g., IL-17 ELISA) Incubation->Cytokine_Analysis PD1_Analysis PD-1 Expression (Flow Cytometry) Incubation->PD1_Analysis Gene_Expression Gene Expression (qPCR) Incubation->Gene_Expression

Caption: General experimental workflow for this compound assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are protocols relevant to the assessment of this compound's activity.

Protocol 1: RORγt Reporter Gene Assay (HEK293T cells)

This assay is designed to measure the direct agonistic activity of this compound on the RORγt receptor in a controlled cellular context.

  • Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells are transiently transfected with expression vectors for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter plasmid under the control of a UAS (Upstream Activator Sequence).

  • Compound Treatment: Post-transfection, cells are treated with a dose-range of this compound. Often, a RORγt inverse agonist like ursolic acid is used to reduce basal activity, allowing for a clearer observation of agonist effects.[1]

  • Luciferase Assay: After a defined incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. Data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase).

  • Data Analysis: The EC50 value is calculated from the dose-response curve.

Protocol 2: PD-1 Expression Analysis in Jurkat T Cells

This protocol assesses the effect of this compound on the expression of the immune checkpoint receptor PD-1 on a human T cell line.

  • Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Activation: Since resting Jurkat cells may not express PD-1, they are typically activated with phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce PD-1 expression.[1]

  • Compound Treatment: Activated Jurkat cells are treated with this compound at various concentrations for a specified duration.

  • Flow Cytometry: Cells are harvested, washed, and stained with a fluorochrome-conjugated anti-human PD-1 antibody. Stained cells are analyzed by flow cytometry to quantify the percentage of PD-1 positive cells and the mean fluorescence intensity.

  • Data Analysis: The change in PD-1 expression in this compound-treated cells is compared to vehicle-treated control cells.

Protocol 3: Primary Human T Cell Differentiation and Cytokine Analysis

This protocol is designed to evaluate the effect of this compound on the differentiation of primary human T cells into the Th17 lineage and their subsequent cytokine production.

  • Isolation of Primary T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naïve CD4+ T cells are then purified from PBMCs using negative selection magnetic beads.

  • Cell Culture: Purified naïve CD4+ T cells are cultured in complete RPMI-1640 medium.

  • Th17 Differentiation: T cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail, which for human cells typically includes TGF-β, IL-1β, and IL-6 or IL-23.[4]

  • Compound Treatment: this compound is added to the culture medium at the time of activation and differentiation at a range of concentrations.

  • Cytokine Measurement: After a defined culture period (e.g., 3-5 days), the supernatant is collected, and the concentration of IL-17A is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The amount of IL-17A produced in the presence of this compound is compared to that in vehicle-treated controls to determine the compound's effect on Th17 differentiation and function. An EC50 value can be determined from a dose-response curve.

Conclusion

This compound demonstrates clear agonistic activity on the RORγt receptor in reporter assays and modulates key T cell markers such as PD-1 in the Jurkat cell line.[1] However, a comprehensive understanding of its potency and efficacy in primary human T cells remains incomplete due to the lack of publicly available quantitative data. While cell lines like Jurkat offer a convenient and reproducible system for initial screening, primary T cells provide a more physiologically relevant model, reflecting the complexity of the human immune system. Therefore, future studies should focus on generating direct comparative data, including dose-response curves for IL-17 production and PD-1 modulation, in primary human T cells versus a panel of T cell lines. Such data will be invaluable for the continued development and characterization of RORγt agonists for therapeutic applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SR0987

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of SR0987, a RORγt agonist used in research. Adherence to these procedures is critical to minimize risks to personnel and the environment.

As a research chemical, the full toxicological and ecological impact of this compound may not be fully understood. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The following procedures are based on general best practices for handling biologically active research chemicals and information derived from available safety data sheets.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or solution), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE ItemSpecification
Gloves Nitrile, powder-free. Change immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard, long-sleeved lab coat.
Respiratory Protection Required when handling the powder form to avoid dust inhalation. Use a properly fitted N95 or higher-rated respirator.
Decontamination of Labware

All labware and surfaces contaminated with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Experimental Protocol for Decontamination:

  • Initial Rinse: Carefully rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble, such as ethanol or DMSO.[1] Perform this rinse in a chemical fume hood. Collect the solvent rinse as hazardous waste.

  • Wash: Wash the rinsed labware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the labware to air dry completely before reuse.

Disposal of Solid this compound Waste

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Packaging: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a larger, leak-proof, and clearly labeled secondary container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's authorized hazardous waste disposal service. Do not dispose of solid this compound in the regular trash.

Disposal of Liquid this compound Waste

This includes solutions of this compound in solvents like DMSO or ethanol, as well as contaminated solvent rinses from decontamination procedures.

Step-by-Step Disposal Procedure:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the estimated concentration.

  • Storage: Store the liquid waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.

  • Disposal: Arrange for pickup by your institution's EHS-approved hazardous waste contractor. Do not pour liquid waste containing this compound down the drain.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathways for this compound, the following diagrams illustrate the decision-making process and procedural steps for both solid and liquid waste.

SR0987_Solid_Waste_Disposal start Solid this compound Waste package Securely package in a tightly sealed container. start->package Step 1 label Label as 'Hazardous Waste' with chemical name. package->label Step 2 store Store in designated hazardous waste area. label->store Step 3 collect Arrange for collection by authorized waste disposal. store->collect Step 4 end Proper Disposal collect->end

Caption: Workflow for the disposal of solid this compound waste.

SR0987_Liquid_Waste_Disposal start Liquid this compound Waste (Solutions & Rinses) collect_liquid Collect in a dedicated, leak-proof container. start->collect_liquid Step 1 label_liquid Label as 'Hazardous Waste' with chemical name and solvent. collect_liquid->label_liquid Step 2 store_liquid Store in designated hazardous waste area. label_liquid->store_liquid Step 3 disposal_liquid Arrange for collection by authorized waste disposal. store_liquid->disposal_liquid Step 4 end_liquid Proper Disposal disposal_liquid->end_liquid

Caption: Workflow for the disposal of liquid this compound waste.

References

Essential Safety and Logistical Information for Handling SR0987

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of SR0987, a potent RORγt agonist intended for research use only. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. All procedures should be conducted under the assumption that this compound is a potent and potentially hazardous compound.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes recommended PPE for various laboratory activities involving this compound.[1]

ActivityRecommended PPERationale
Weighing and Dispensing (as powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical. Double gloving provides an additional barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.
General Handling and Experiments - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile).Standard laboratory practice to prevent accidental skin and eye exposure.

Operational Plan: From Receipt to Disposal

A structured workflow is critical to ensure safety and maintain the integrity of the compound throughout the experimental process.

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Handling this compound cluster_receipt Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Disposal receipt Receive Compound inventory Log and Inventory receipt->inventory storage Store at -20°C inventory->storage risk_assessment Conduct Risk Assessment storage->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe workspace_prep Prepare Workspace in Fume Hood ppe->workspace_prep weigh Weigh Compound workspace_prep->weigh dissolve Prepare Stock Solution weigh->dissolve execute Perform Experiment dissolve->execute decontaminate Decontaminate Equipment & Surfaces execute->decontaminate waste_seg Segregate Waste decontaminate->waste_seg dispose Dispose of Hazardous Waste waste_seg->dispose G Figure 2. Simplified RORγt Signaling Pathway This compound This compound (Agonist) RORgt RORγt This compound->RORgt Activates IL17A IL-17A Gene Expression RORgt->IL17A Promotes Transcription Inflammation Pro-inflammatory Response IL17A->Inflammation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR0987
Reactant of Route 2
Reactant of Route 2
SR0987

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.